Otub1/usp8-IN-1
Description
Overview of Ubiquitination and Deubiquitination Pathways
Ubiquitination is a fundamental post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to a substrate protein. nih.govfrontiersin.org This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govmdpi.com The E3 ligase provides substrate specificity, ensuring that ubiquitin is attached to the correct target. frontiersin.org
The attachment of ubiquitin can occur as a single moiety (monoubiquitination) or as a chain of multiple ubiquitin molecules (polyubiquitination). nih.gov The nature of this ubiquitin signal, including the length and linkage type of the polyubiquitin (B1169507) chain (e.g., K48- or K63-linked), dictates the cellular fate of the modified protein. nih.govfrontiersin.org Functions regulated by ubiquitination include protein degradation, localization, activity, and protein-protein interactions. frontiersin.org
Deubiquitination, the counteracting process, is the removal of ubiquitin from substrates. nih.gov This is accomplished by DUBs, which cleave the isopeptide bond between ubiquitin and the substrate or between ubiquitin molecules within a chain. biologists.comroyalsocietypublishing.org This reversibility adds a critical layer of regulation to the ubiquitin system, allowing for dynamic control of cellular signaling pathways. researchgate.net
Deubiquitinases as Key Regulators of Cellular Processes
DUBs are integral to virtually all cellular functions due to their ability to modulate ubiquitin signals. nih.govfrontiersin.org They are involved in:
Protein Stability and Degradation: By removing ubiquitin tags, particularly K48-linked chains, DUBs can rescue proteins from degradation by the proteasome, thereby controlling their turnover. royalsocietypublishing.orguniprot.org
DNA Damage Response: DUBs regulate the ubiquitination events that are critical for signaling and repairing DNA lesions. biologists.comuniprot.org
Cell Cycle Progression: The timely degradation of key cell cycle proteins, regulated by the ubiquitin-proteasome system, is essential for proper cell division. DUBs help to control the levels and activity of these regulatory proteins. nih.govmdpi.com
Gene Expression: DUBs can influence gene expression by deubiquitinating transcription factors and histone proteins. royalsocietypublishing.orgnih.gov
Immune Response: The regulation of signaling pathways in the immune system, such as the NF-κB pathway, is heavily dependent on ubiquitination and deubiquitination. taylorandfrancis.comfrontiersin.org
Endosomal Trafficking: DUBs play a role in sorting and trafficking of transmembrane proteins. nih.gov
The human genome encodes approximately 100 DUBs, which are classified into several families based on their catalytic domains. cellsignal.comresearchgate.net The specificity of DUBs for certain substrates or ubiquitin linkage types allows for precise control over cellular processes. royalsocietypublishing.org
Introduction to OTUB1 (Ovarian Tumor Domain-Containing Ubiquitin Aldehyde Binding Protein 1)
OTUB1 is a member of the ovarian tumor (OTU) domain-containing family of DUBs and is a key regulator in various cellular pathways. frontiersin.orggenecards.org
OTUB1 is a cysteine protease that contains a conserved catalytic triad (B1167595) of Cys91, His265, and Asp268, which is essential for its deubiquitinating activity. wjgnet.com Structurally, OTUB1 possesses a unique N-terminal extension compared to other OTU DUBs, which is critical for its non-canonical functions. frontiersin.org The protein has a molecular mass of approximately 31 kDa. genecards.org
Table 1: Key Characteristics of OTUB1
| Feature | Description |
| Full Name | OTU Deubiquitinase, Ubiquitin Aldehyde Binding 1 |
| Aliases | Otubain-1, OTB1 |
| Family | Ovarian Tumor (OTU) Proteases |
| Catalytic Type | Cysteine Protease |
| Size | 271 amino acids |
| Molecular Mass | 31284 Da |
Data sourced from GeneCards and UniProt. genecards.org
OTUB1 has been implicated in a wide range of biological processes, often linked to cancer and immune regulation. frontiersin.orgnih.gov It can antagonize protein ubiquitination through at least two distinct mechanisms:
Canonical Deubiquitination: OTUB1 can directly cleave ubiquitin chains from substrate proteins. frontiersin.org It shows a preference for K48-linked polyubiquitin chains, thereby preventing protein degradation. uniprot.orgcellsignal.com
Non-Canonical Inhibition: Uniquely, OTUB1 can inhibit the ubiquitination process independently of its catalytic activity. It achieves this by binding to and sequestering ubiquitin-charged E2 conjugating enzymes, preventing the transfer of ubiquitin to the substrate. nih.govbioscientifica.com
Key functions of OTUB1 include:
DNA Damage Response: OTUB1 can suppress the ubiquitination events required for DNA double-strand break repair. cellsignal.comwjgnet.com
Immune Regulation: It plays a role in T-cell anergy and regulates immune signaling pathways. uniprot.orgwjgnet.com
Cancer Progression: Elevated OTUB1 expression has been associated with the progression of various cancers, including breast, lung, and ovarian cancer. nih.govbioscientifica.com It can promote tumor cell survival, proliferation, and invasiveness by stabilizing key oncoproteins like FOXM1. frontiersin.orgbioscientifica.com
Regulation of Estrogen Receptor Alpha (ERα): OTUB1 can deubiquitinate and regulate the activity of ERα. uniprot.org
General Characteristics and Domain Architecture of OTUB1
Introduction to USP8 (Ubiquitin-Specific Peptidase 8)
USP8, also known as Ubiquitin-Specific Protease 8 or UBPY, is a member of the largest family of DUBs, the ubiquitin-specific proteases (USPs). nih.govgenecards.org
USP8 is a large, multi-domain protein with a molecular mass of approximately 127.5 kDa. genecards.org Its complex architecture allows it to integrate various cellular signals and interact with multiple binding partners, contributing to its diverse functions. nih.govuni-freiburg.de
Key domains of USP8 include:
A Catalytic USP Domain: This C-terminal domain contains the enzymatic machinery for cleaving ubiquitin. rcsb.orgresearchgate.net
MIT (Microtubule Interacting and Transport) Domain: Located at the N-terminus, this domain interacts with components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, linking USP8 to endosomal trafficking. nih.govresearchgate.net
Rhodanese Domain: This domain is also involved in protein-protein interactions. rcsb.org
Table 2: Key Characteristics of USP8
| Feature | Description |
| Full Name | Ubiquitin Specific Peptidase 8 |
| Aliases | UBPY, KIAA0055 |
| Family | Ubiquitin-Specific Proteases (USPs) |
| Catalytic Type | Cysteine Protease |
| Size | 1118 amino acids |
| Molecular Mass | 127523 Da |
Data sourced from GeneCards and UniProt. genecards.org
USP8's activity and localization are tightly regulated, in part through its interaction with other proteins. For instance, it can form a ternary complex with OTUB1 and the E3 ligase RNF128. genecards.org Its function is critical, as demonstrated by the fact that its deletion in mice is embryonically lethal. nih.gov
Established Biological Functions of USP8
Ubiquitin-specific protease 8 (USP8), also known as UBPy, is a multifaceted DUB with a well-established role in a variety of cellular processes. mdpi.com Its functions are critical for normal cell physiology, and its dysregulation has been linked to several diseases.
A primary and extensively studied function of USP8 is its role in endosomal sorting and trafficking . researchgate.netmdpi.com It regulates the fate of many transmembrane receptors, including the epidermal growth factor receptor (EGFR). researchgate.netnih.gov By deubiquitinating these receptors, USP8 prevents their degradation in lysosomes and promotes their recycling to the cell surface, thereby modulating downstream signaling pathways like the MAPK pathway. researchgate.netuniprot.org This function is crucial for maintaining cellular homeostasis and ensuring proper responses to external stimuli.
USP8 is also critically involved in skeletogenesis . Research has shown that USP8 is essential for bone formation during skeletal development by regulating the Wnt/β-catenin signaling pathway. mdpi.com It achieves this by stabilizing the Frizzled receptor (FZD5), a key component of the Wnt signaling cascade. mdpi.com
Furthermore, USP8 plays a significant role in the immune system . It has been shown to deubiquitinate and stabilize the type II TGF-β receptor (TβRII), a key player in the TGF-β/SMAD signaling pathway which can lead to CD8+ T cell exhaustion. nih.govfrontiersin.org Additionally, USP8 can influence the NF-κB signaling pathway by deubiquitinating TRAF6, which impacts immune responses and antigen presentation. frontiersin.org
Mutations in the USP8 gene have been identified as a cause of Cushing's disease, a condition characterized by excessive production of adrenocorticotropic hormone (ACTH) from pituitary adenomas. nih.gov These mutations lead to a hyperactive USP8 enzyme, resulting in the stabilization of EGFR and subsequent overproduction of ACTH. nih.gov
The diverse functions of USP8 are summarized in the table below:
| Biological Process | Key Substrates/Interacting Partners | Outcome of USP8 Activity | Associated Pathologies |
| Endosomal Sorting & Trafficking | EGFR, ESCRT components | Receptor recycling, modulation of MAPK signaling | Cushing's disease, Cancer |
| Skeletogenesis | FZD5 | Stabilization of FZD5, activation of Wnt/β-catenin signaling | Impaired bone formation |
| Immune Regulation | TβRII, TRAF6 | T cell exhaustion, modulation of NF-κB signaling | Cancer immune evasion |
| Cell Cycle and Apoptosis | FADD, procaspase-8 | Regulation of death receptor-induced apoptosis | Cancer |
Rationale for Dual Inhibition of OTUB1 and USP8 in Research
The development of dual inhibitors targeting both Ovarian tumor protease 1 (OTUB1) and USP8, such as Otub1/usp8-IN-1, is rooted in the understanding that these two deubiquitinating enzymes have overlapping and complementary roles in promoting tumorigenesis and immune evasion. researchgate.netnih.gov
OTUB1 , a member of the OTU family of DUBs, is a critical regulator of various cellular processes, including DNA damage response, immune regulation, and cancer progression. nih.govfrontiersin.org It can antagonize ubiquitination through two distinct mechanisms: direct deubiquitination of substrate proteins and a non-canonical mechanism that involves inhibiting the transfer of ubiquitin from certain E2 ubiquitin-conjugating enzymes. nih.govfrontiersin.org
Both OTUB1 and USP8 have been individually implicated in promoting cancer. For instance, OTUB1 has been shown to stabilize the proto-oncogene c-MYC and the transcription factor FOXM1, both of which are involved in cancer cell proliferation. nih.gov Similarly, USP8 overexpression is associated with poor prognosis in several cancers and can promote cell growth. researchgate.net
A key area where the functions of OTUB1 and USP8 converge is in the regulation of immune checkpoints. OTUB1 has been reported to positively regulate the stability of PD-L1, a critical immune checkpoint protein, by removing K48-linked ubiquitin chains and preventing its degradation. frontiersin.orgresearchgate.net This leads to decreased cytotoxicity of T cells against tumor cells. frontiersin.org As mentioned earlier, USP8 can also contribute to immune evasion by promoting T cell exhaustion through the stabilization of TβRII. nih.gov
The rationale for dual inhibition stems from the following key points:
Synergistic Anti-Cancer Effects: By simultaneously inhibiting both OTUB1 and USP8, it is hypothesized that a more potent anti-tumor effect can be achieved. This is because multiple, and in some cases convergent, pro-tumorigenic pathways are targeted at once. A dual inhibitor like this compound has been shown to phenocopy the double knockdown of both enzymes, leading to pronounced antiproliferative effects in non-small-cell lung cancer (NSCLC) cell lines. researchgate.netnih.gov
Overcoming Redundancy and Resistance: Cancer cells often develop resistance to single-agent therapies by activating compensatory signaling pathways. Targeting two key DUBs simultaneously may reduce the likelihood of resistance developing.
Enhanced Immune Response: The dual inhibition strategy can potentially restore anti-tumor immunity more effectively. By inhibiting OTUB1, PD-L1 levels on tumor cells can be reduced, making them more susceptible to T cell attack. Concurrently, inhibiting USP8 may alleviate T cell exhaustion, further boosting the immune response. frontiersin.org
Research on the dual inhibitor this compound has demonstrated its potency, with IC50 values in the subnanomolar range for both OTUB1 and USP8. medchemexpress.com Studies have shown that this compound effectively reduces the protein levels of downstream targets of both enzymes, such as UBE2N (an OTUB1 substrate) and EGFR (a USP8 substrate), and inhibits the proliferation of NSCLC cells. researchgate.netmedchemexpress.com
| Enzyme | Pro-Tumorigenic Functions | Role in Immune Evasion | Rationale for Inhibition |
| OTUB1 | Stabilizes oncoproteins (e.g., c-MYC, FOXM1) | Stabilizes PD-L1 | Reduce tumor cell proliferation and enhance anti-tumor immunity |
| USP8 | Promotes cell growth, stabilizes receptors (e.g., EGFR) | Promotes T cell exhaustion via TβRII stabilization | Inhibit cancer cell growth and alleviate immune suppression |
| Dual Inhibition | --- | --- | Achieve synergistic anti-cancer effects and overcome potential resistance |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H16ClFN2O4 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-[2-chloro-6-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1 |
InChI Key |
HXIYHNFNCGXLAU-LLVKDONJSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Canonical SMILES |
CN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Otub1/usp8 in 1
Dual Inhibitory Activity Against OTUB1 and USP8
OTUB1/USP8-IN-1 is a potent, dual-target inhibitor that demonstrates highly effective inhibition against two deubiquitinating enzymes (DUBs): Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 1 (OTUB1) and Ubiquitin-Specific Peptidase 8 (USP8). patsnap.comnih.gov Deubiquitinating enzymes are crucial regulators within the ubiquitin system, responsible for removing ubiquitin molecules from substrate proteins. nih.gov The discovery and optimization of this compound, also referred to as compound 61 in some literature, revealed its ability to selectively inhibit both OTUB1 and USP8 with subnanomolar potency. patsnap.comnih.gov
Biochemical assays have quantified the high potency of this compound. The half-maximal inhibitory concentration (IC50) values have been reported to be as low as 0.17 nM for OTUB1 and 0.28 nM for USP8. medchemexpress.combiorbyt.comdcchemicals.cominvivochem.commedchemexpress.com This level of potency indicates a very strong inhibitory effect on the enzymatic activity of both targets. nih.gov Given that both OTUB1 and USP8 are implicated in promoting tumorigenesis, the dual inhibition by this compound presents a novel therapeutic strategy. patsnap.comnih.gov By inhibiting both DUBs, this compound can replicate the effects of a double knockdown of OTUB1 and USP8, leading to significant antiproliferative effects in cancer cell lines. patsnap.comnih.gov
Mode of Inhibition of this compound on Deubiquitinase Activity
The mechanism by which this compound inhibits its target enzymes extends beyond simple competitive binding. OTUB1 itself has two distinct mechanisms for regulating ubiquitination. Its canonical function involves the direct cleavage of ubiquitin chains from a substrate protein. nih.govfrontiersin.org However, it also possesses a non-canonical, catalytic-independent activity where it binds to ubiquitin-charged E2 conjugating enzymes, preventing the transfer of ubiquitin to a substrate in the first place. nih.govfrontiersin.orgbioscientifica.com This non-canonical function is dependent on its N-terminal region. frontiersin.org
In the context of this compound, kinetic studies would be necessary to fully elucidate whether its interaction is competitive, non-competitive, or uncompetitive. A non-competitive inhibitor, for instance, would bind to an allosteric site on the enzyme rather than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. frontiersin.org Given that free ubiquitin can act as an allosteric regulator for OTUB1 to increase its affinity for certain E2 enzymes, it highlights the presence and importance of allosteric sites in regulating OTUB1's function. uniprot.orguniprot.org
Comparative Analysis with Other DUB Inhibitors
This compound distinguishes itself from other deubiquitinase (DUB) inhibitors through its potent dual specificity and high selectivity. patsnap.comnih.gov The landscape of DUB inhibitors includes a variety of compounds with different specificities and mechanisms.
Broad-Spectrum Inhibitors: Compounds like PR-619 and N-Ethylmaleimide (NEM) are considered broad-spectrum DUB inhibitors, meaning they inhibit a wide range of DUBs rather than specific members. researchgate.nettargetmol.comglpbio.com PR-619, for example, inhibits multiple USPs and UCHs with micromolar efficacy. targetmol.com While useful as general research tools, their lack of specificity can lead to widespread cellular effects.
Selective Inhibitors: In contrast, significant effort has gone into developing inhibitors with high selectivity for a single DUB. Examples include XL177A, a selective irreversible inhibitor of USP7, and MF-094, a selective inhibitor of USP30. targetmol.comglpbio.com These compounds allow for the precise investigation of a single DUB's function. USP8 also has other inhibitors, such as USP8-IN-1, which has an IC50 of 1.9 μM. targetmol.comglpbio.com
This compound's Unique Profile: this compound occupies a unique space as a potent dual inhibitor. It was developed to be highly selective for both OTUB1 and USP8, with subnanomolar IC50 values, while showing minimal activity against other DUBs. patsnap.comnih.gov This dual action is therapeutically relevant, as simultaneously targeting both OTUB1 and USP8 has been shown to have a strong anti-proliferative effect in cancer models. patsnap.comnih.gov This contrasts with both the broad-spectrum inhibitors that lack precision and the single-target inhibitors that cannot achieve this specific dual effect.
Substrate and Pathway Modulation by Otub1/usp8 in 1
Impact on OTUB1 Substrate Deubiquitination and Stability
OTUB1 functions as a deubiquitinase that regulates protein stability and activity through two distinct mechanisms. frontiersin.orgnih.gov Its canonical function involves the enzymatic removal of primarily Lys48-linked polyubiquitin (B1169507) chains from substrate proteins, thereby rescuing them from proteasomal degradation. portlandpress.comnih.govuniprot.org Additionally, OTUB1 possesses a non-canonical, catalytic-independent activity where it binds to and inhibits certain ubiquitin-conjugating (E2) enzymes, preventing the transfer of ubiquitin to a substrate in the first place. nih.govwjgnet.combioscientifica.com By inhibiting OTUB1, Otub1/usp8-IN-1 can interfere with both of these functions, leading to the ubiquitination and subsequent degradation of OTUB1 target proteins.
OTUB1 can regulate protein ubiquitination through a non-canonical mechanism that does not rely on its catalytic activity. nih.govwjgnet.com It achieves this by directly binding to and sequestering ubiquitin-charged E2 enzymes, effectively preventing them from transferring ubiquitin to their substrates. nih.govbioscientifica.com This inhibitory interaction is a key aspect of OTUB1's function in cellular processes like the DNA damage response. uniprot.orgportlandpress.com
One of the primary E2 enzymes regulated by OTUB1 is UBE2N, also known as UBC13. portlandpress.comgenecards.org OTUB1 inhibits UBE2N activity to suppress the formation of K63-linked ubiquitin chains, which is particularly important in the context of DNA damage repair pathways initiated by the E3 ligase RNF168. uniprot.orggenecards.orguniprot.org This inhibition is allosterically enhanced by the binding of free ubiquitin to a secondary site on OTUB1, which increases OTUB1's affinity for the UBE2N~ubiquitin conjugate. uniprot.orguniprot.org
Conversely, some research indicates that OTUB1 can also stabilize UBE2N through K48-linked deubiquitination, leading to increased NF-κB activity in dendritic cells. researchgate.net
The compound this compound, as a potent inhibitor of OTUB1, directly affects this regulatory axis. Treatment of non-small-cell lung cancer (NSCLC) cells with this compound leads to a dose-dependent decrease in the protein levels of UBE2N. researchgate.netmedchemexpress.com This finding suggests that the inhibitor disrupts the stabilizing effect of OTUB1 on UBE2N, promoting its degradation.
Table 1: Research Findings on this compound and UBE2N Modulation
| Compound | Target Enzyme | Substrate/Pathway | Observed Effect of Inhibitor | Cell Line | Reference |
|---|---|---|---|---|---|
| This compound | OTUB1 | UBE2N (UBC13) | Decreased protein levels of UBE2N | H1975 (NSCLC) | medchemexpress.com |
Through its canonical deubiquitinase activity, OTUB1 removes ubiquitin chains from specific target proteins, thereby controlling their stability and functional pathways. frontiersin.orgnih.gov Inhibition of OTUB1 by this compound is expected to prevent this stabilization, leading to the degradation of these key substrates.
While direct studies on the effect of this compound on Scavenger Receptor-A (SR-A) are not available, existing research delineates a clear pathway involving OTUB1. SR-A has been shown to interact with tumor necrosis factor receptor-associated factor 3 (TRAF3) and negatively regulate its stability by promoting the recruitment of OTUB1. nih.gov This recruitment facilitates the deubiquitination and subsequent degradation of TRAF3, which impairs the type I interferon response to viral infections like Hepatitis B. nih.gov By inhibiting OTUB1, this compound would likely block this interaction, preventing the OTUB1-mediated degradation of TRAF3 and thereby restoring the downstream antiviral immune response.
Snail is a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. bioscientifica.comijbs.com Research has identified OTUB1 as a deubiquitinase that directly interacts with Snail, removes its polyubiquitin chains, and prevents its proteasomal degradation. researchgate.netnih.gov The resulting stabilization of Snail protein is associated with increased cell invasion and poor prognosis in cancers such as esophageal squamous cell carcinoma. nih.govbioscientifica.comijbs.com As an inhibitor of OTUB1, this compound would block the deubiquitination of Snail, leading to its ubiquitination, degradation, and a subsequent reduction in its metastatic-promoting functions.
The proto-oncogene c-MYC is a critical driver of cell proliferation and is implicated in numerous cancers. mdpi.comnih.gov Its protein levels are tightly controlled by the ubiquitin-proteasome system. mdpi.com Multiple studies have identified OTUB1 as a deubiquitinase that stabilizes c-MYC. nih.govmdpi.com OTUB1 directly interacts with c-MYC and removes ubiquitin chains, specifically at the K323 lysine (B10760008) residue, thereby increasing its protein abundance and promoting the expression of its target genes. nih.gov Elevated OTUB1 expression has been correlated with poor clinical outcomes in c-MYC-dependent cancers like multiple myeloma. mdpi.comnih.gov The inhibition of OTUB1 by this compound would be expected to destabilize c-MYC, reducing its protein levels and mitigating its oncogenic activity.
Table 2: Summary of OTUB1 Substrate Regulation and Inferred Impact of this compound
| Substrate | Function of Substrate | Action of OTUB1 | Inferred Effect of this compound | Associated Pathway/Process | Reference |
|---|---|---|---|---|---|
| SR-A Pathway (via TRAF3) | Immune signaling | Recruited by SR-A to destabilize TRAF3 | Prevents TRAF3 degradation, potentially restoring immune signaling | Innate immunity, Antiviral response | nih.gov |
| Snail | Transcription factor | Deubiquitinates and stabilizes Snail protein | Promotes Snail degradation | Epithelial-Mesenchymal Transition (EMT), Cancer metastasis | nih.govbioscientifica.comijbs.com |
| c-MYC | Proto-oncogene, Transcription factor | Deubiquitinates and stabilizes c-MYC protein | Promotes c-MYC degradation | Cell proliferation, Tumor growth, Cancer | nih.govmdpi.comnih.gov |
Specific Substrate Regulation by OTUB1-Mediated Deubiquitination
FOXM1
The forkhead box protein M1 (FOXM1) is a transcription factor critically involved in cell cycle progression, and its dysregulation is linked to genotoxic drug resistance in cancer. researchgate.netnih.gov Research has identified OTUB1 as a key regulator of FOXM1 stability. nih.govnih.gov
Detailed Research Findings:
OTUB1 directly interacts with FOXM1 and promotes its stability by inhibiting its ubiquitination and subsequent proteasomal degradation. researchgate.netnih.gov Specifically, OTUB1 has been shown to remove K48-linked polyubiquitin chains from FOXM1, a process dependent on its catalytic activity. nih.govresearchgate.net Studies using the catalytically inactive OTUB1(C91S) mutant failed to show the same stabilizing effect on FOXM1. researchgate.netresearchgate.net
In breast cancer cells, the expression of OTUB1 positively correlates with FOXM1 levels. nih.govresearchgate.net Overexpression of OTUB1 enhances the half-life of FOXM1 and promotes resistance to chemotherapeutic agents like epirubicin. researchgate.netresearchgate.netbioscientifica.com Conversely, depletion of OTUB1 leads to decreased FOXM1 expression and reduced cell proliferation. researchgate.netbioscientifica.com In ovarian cancer, the OTUB1-mediated stabilization of FOXM1 has been linked to increased tumor growth and invasion. bioscientifica.com The significance of this interaction is further highlighted by clinical data showing that high co-expression of OTUB1 and FOXM1 correlates with poorer patient survival. nih.govbioscientifica.com
| Feature | Description | References |
| Interaction | Direct binding | researchgate.netbioscientifica.com |
| Mechanism | Deubiquitination, removal of K48-linked ubiquitin chains | nih.govresearchgate.net |
| Effect on FOXM1 | Increased protein stability and half-life | researchgate.netresearchgate.net |
| Functional Outcome | Promotion of cell proliferation, therapeutic resistance | researchgate.netresearchgate.netbioscientifica.com |
| Clinical Relevance | High co-expression associated with poor prognosis in breast and ovarian cancer | nih.govbioscientifica.com |
Programmed Death-Ligand 1 (PD-L1)
Programmed Death-Ligand 1 (PD-L1) is an immune checkpoint protein that, when upregulated on tumor cells, facilitates immune evasion. researchgate.netspringermedizin.de The stability of PD-L1 is, in part, regulated by the ubiquitin-proteasome system, with OTUB1 emerging as a significant positive regulator. researchgate.netfrontiersin.org
Detailed Research Findings:
OTUB1 interacts with the intracellular domain of PD-L1 and removes K48-linked ubiquitin chains, thereby preventing its degradation via the endoplasmic-reticulum-associated protein degradation (ERAD) pathway. researchgate.netspringermedizin.de This stabilization of PD-L1 is dependent on the deubiquitinase activity of OTUB1. researchgate.net Depletion of OTUB1 results in a marked decrease in PD-L1 abundance on the tumor cell surface. researchgate.net
Functionally, the reduction of PD-L1 following OTUB1 depletion enhances the susceptibility of tumor cells to cytotoxicity mediated by human peripheral blood mononuclear cells (PBMCs). researchgate.net In mouse models, silencing OTUB1 leads to increased infiltration of CD8+ T cells and enhanced antitumor immunity, an effect that can be reversed by overexpressing PD-L1. researchgate.net A significant positive correlation between OTUB1 and PD-L1 expression has been observed in human breast carcinoma, suggesting that targeting the OTUB1/USP8 axis could be a viable strategy for cancer immunotherapy. researchgate.net
| Feature | Description | References |
| Interaction | Binds to the intracellular domain of PD-L1 | researchgate.net |
| Mechanism | Removes K48-linked ubiquitin chains, preventing ERAD | researchgate.netspringermedizin.de |
| Effect on PD-L1 | Increased protein stability and surface expression | researchgate.netfrontiersin.org |
| Functional Outcome | Mediates cancer cell immunosuppression | researchgate.net |
| Therapeutic Implication | Inhibition may enhance anti-tumor immunity | researchgate.netnih.gov |
MSH2
MutS Homolog 2 (MSH2) is a core component of the DNA mismatch repair (MMR) system, essential for maintaining genomic stability by correcting errors made during DNA replication. nih.gov The regulation of MSH2 protein levels is critical, as both its under- and overexpression can lead to increased mutation frequency. nih.gov
Detailed Research Findings:
OTUB1 has been identified as a novel regulator of MSH2 stability. nih.govnih.gov It interacts with the central domain of MSH2 and inhibits its ubiquitination. nih.gov This action prevents the subsequent proteasomal degradation of MSH2. nih.gov Interestingly, the mechanism by which OTUB1 stabilizes MSH2 appears to be non-canonical, meaning it blocks the E2 ligase's ubiquitin transfer activity rather than directly cleaving ubiquitin chains. nih.gov Studies have shown that catalytically-dead mutants of OTUB1, such as C91A and D88A, can still interact with MSH2. nih.gov
Depletion of OTUB1 in cells leads to increased MSH2 ubiquitination and degradation, resulting in a higher mutation frequency and increased resistance to certain genotoxic agents like cisplatin. nih.gov This positions OTUB1 as a crucial factor in the maintenance of MSH2-mediated genome integrity. nih.gov
| Feature | Description | References |
| Interaction | Binds to the central domain of MSH2 | nih.gov |
| Mechanism | Non-canonical inhibition of E2 ligase activity, blocking ubiquitination | nih.govnih.gov |
| Effect on MSH2 | Increased protein stability | nih.govnih.gov |
| Functional Outcome | Maintenance of DNA mismatch repair and genome stability | nih.gov |
| Effect of Depletion | Increased mutation frequency and resistance to genotoxic agents | nih.gov |
p53
The tumor suppressor protein p53 is a master regulator of cellular responses to stress, including DNA damage, by controlling processes like cell cycle arrest and apoptosis. mdpi.comnih.gov Its stability is tightly controlled, primarily through ubiquitination by E3 ligases such as MDM2. mdpi.com OTUB1 has been identified as a multifaceted regulator within the p53 pathway. mdpi.comwjgnet.com
Detailed Research Findings:
OTUB1 positively regulates p53 stability and activity through a novel, non-canonical mechanism that is independent of its catalytic deubiquitinase activity. bioscientifica.comnih.govwjgnet.com OTUB1 directly binds to and inhibits the MDM2-associated E2 ubiquitin-conjugating enzyme, UbcH5, thereby abrogating MDM2-mediated p53 ubiquitination and subsequent degradation. nih.govwjgnet.com Overexpression of OTUB1, including its catalytically inactive C91S mutant, leads to a marked stabilization and activation of p53. nih.gov
However, the regulation is complex, as some studies suggest OTUB1 can also directly, albeit weakly, deubiquitinate p53. bioscientifica.com Furthermore, OTUB1 has been shown to stabilize the p53 regulator MDMX, also in a catalytically-independent manner, which can promote the pro-apoptotic function of p53 at the mitochondria. oncotarget.com The D88A mutant of OTUB1 was found to be incapable of inhibiting p53 ubiquitination, indicating the importance of specific residues for its non-canonical function. bioscientifica.com Endogenous OTUB1 plays a significant role in p53 stabilization and activation in response to DNA damage. nih.gov
| Feature | Description | References |
| Primary Mechanism | Non-canonical inhibition of the E2 enzyme UbcH5, blocking MDM2-mediated ubiquitination | nih.govwjgnet.com |
| Catalytic Activity | Regulation of p53 is largely independent of OTUB1's catalytic activity | bioscientifica.comnih.govwjgnet.com |
| Effect on p53 | Increased protein stability and transcriptional activity | nih.gov |
| Additional Regulation | Stabilizes the p53 regulator MDMX | bioscientifica.comoncotarget.com |
| Functional Outcome | Induction of p53-dependent apoptosis and cell growth inhibition | bioscientifica.comnih.gov |
Cyclin E1
Cyclin E1 is a regulatory protein that, in complex with cyclin-dependent kinase 2 (CDK2), drives the transition from the G1 to the S phase of the cell cycle. Its deregulation is frequently observed in various cancers.
Detailed Research Findings:
In prostate cancer, OTUB1 has been shown to play a critical role in promoting cell proliferation and progression by modulating Cyclin E1 levels. nih.gov Research indicates that OTUB1 directly interacts with Cyclin E1, leading to its deubiquitination and stabilization. nih.gov This stabilization prevents the proteasomal degradation of Cyclin E1, thereby promoting cell cycle progression. uzh.ch
Overexpression of OTUB1 in prostate cancer cell lines resulted in increased proliferation and migration, effects that were mediated by the deubiquitination of Cyclin E1. nih.gov Conversely, knocking out OTUB1 produced the opposite effects. nih.gov The catalytic activity of OTUB1 is crucial for this regulation, as a catalytically-dead mutant (C91S) was unable to regulate Cyclin E levels effectively. uzh.ch These findings establish the OTUB1/Cyclin E1 axis as a significant pathway in prostate cancer progression. nih.gov
| Feature | Description | References |
| Interaction | Direct binding | nih.gov |
| Mechanism | Deubiquitination and stabilization | nih.govuzh.ch |
| Effect on Cyclin E1 | Increased protein levels, prevention of proteasomal degradation | nih.govuzh.ch |
| Functional Outcome | Promotion of cell cycle progression, proliferation, and migration | nih.govuzh.ch |
| Cellular Context | Prostate cancer | frontiersin.orgnih.gov |
TRAF3 and TRAF6
TNF receptor-associated factors 3 and 6 (TRAF3 and TRAF6) are key signaling adaptors and E3 ubiquitin ligases that play crucial roles in innate immunity, particularly in pathways leading to the production of type I interferons (IFNs) and the activation of NF-κB. wjgnet.commdpi.com
Detailed Research Findings:
OTUB1 has been implicated in the negative regulation of virus-triggered signaling pathways by modulating TRAF3 and TRAF6. wjgnet.comresearchgate.net Reports indicate that both OTUB1 and its homolog OTUB2 can mediate the deubiquitination of TRAF3 and TRAF6. wjgnet.commdpi.com This action leads to the inhibition of virus-induced activation of IRF3 and NF-κB, ultimately suppressing the production of IFN-β. wjgnet.com
In the context of NF-κB signaling in dendritic cells, OTUB1 has been shown to promote pathway activity by stabilizing the E2-conjugating enzyme UBC13 through K48-linked deubiquitination. This, in turn, results in increased K63-linked ubiquitination of downstream targets like IRAK1 and TRAF6. researchgate.net The role of OTUB1's catalytic activity in the direct deubiquitination of TRAF3 and TRAF6 in the context of viral response is not definitively clear. wjgnet.com Furthermore, USP8, the other target of this compound, has been shown to deubiquitinate K63-linked modifications on TRAF6, which limits NF-κB signaling. frontiersin.orgnih.gov
| Feature | Description | References |
| Interaction | Deubiquitination of TRAF3 and TRAF6 | wjgnet.commdpi.com |
| Mechanism | Direct deubiquitination (OTUB1/2); Stabilization of UBC13 affecting TRAF6 ubiquitination (OTUB1); Deubiquitination of K63-linked chains (USP8) | researchgate.netfrontiersin.orgwjgnet.com |
| Effect | Inhibition of virus-induced IRF3/NF-κB activation; Modulation of NF-κB signaling | nih.govwjgnet.com |
| Functional Outcome | Negative regulation of type I interferon production; Modulation of immune and inflammatory responses | wjgnet.commdpi.com |
| Context | Viral infection, dendritic cell activation | researchgate.netwjgnet.com |
YB-1
Y-box binding protein-1 (YB-1) is a multifunctional protein belonging to the cold shock domain protein family, involved in regulating transcription and translation. mdpi.com It plays a role in various cellular processes, and its activity can be modulated by post-translational modifications, including ubiquitination.
Detailed Research Findings:
OTUB1 acts as a deubiquitinating enzyme for YB-1. mdpi.comresearchgate.net It directly interacts with YB-1 and reduces its K48-linked ubiquitination, which leads to the stabilization of the YB-1 protein. mdpi.comresearchgate.net This interaction has been shown to be functionally important in the context of renal ischemia-reperfusion injury, where activated protein C (aPC) confers protection dependent on the OTUB1/YB-1 interaction. mdpi.com An increase in OTUB1 expression is sufficient to maintain YB-1 protein levels in renal tubular cells, and the absence of OTUB1 negates the protective effect of aPC on YB-1 expression. researchgate.net
Additionally, the interaction between OTUB1 and YB-1 can be influenced by other signaling pathways. For instance, ERK/RSK-mediated phosphorylation of YB-1 has been found to suppress its interaction with OTUB1, which has implications in the context of diabetic cardiomyopathy. nih.gov
| Feature | Description | References |
| Interaction | Direct binding | mdpi.comresearchgate.net |
| Mechanism | Reduces K48-linked ubiquitination | mdpi.comresearchgate.net |
| Effect on YB-1 | Increased protein stability | mdpi.comresearchgate.net |
| Functional Outcome | Cellular protection in renal ischemia-reperfusion | mdpi.com |
| Regulation | Interaction can be suppressed by YB-1 phosphorylation | nih.gov |
RPA1
Replication protein A1 (RPA1) is a critical component of the DNA damage response (DDR). OTUB1 has been identified as a regulator of RPA1. nih.govfrontiersin.org Although the precise mechanism of how this compound directly impacts RPA1 is still under investigation, the inhibition of OTUB1 would likely alter the ubiquitination status of RPA1, thereby influencing DNA repair processes. The broader function of OTUB1 in the DDR suggests that its inhibition could have significant consequences for genome stability. nih.govresearchgate.net
ATF6
Activating transcription factor 6 (ATF6) is a key sensor and transducer of the unfolded protein response (UPR), an essential cellular stress response pathway. nih.govbiorxiv.org Research has shown that OTUB1 binds to and stabilizes ATF6 by removing ubiquitin, which in turn promotes the ATF6 signaling cascade. nih.gov In bladder cancer cells, this stabilization of ATF6 by OTUB1 has been linked to increased cell proliferation and migration. nih.gov Therefore, treatment with this compound, by inhibiting OTUB1, would be expected to decrease the stability of ATF6, thereby downregulating the UPR and potentially reducing the proliferation of cancer cells that rely on this pathway. nih.govnih.gov
E2F1
The transcription factor E2F1 is a crucial regulator of the cell cycle and is also implicated in apoptosis. In hepatocellular carcinoma, a positive feedback loop has been identified where the deubiquitinase USP11 stabilizes E2F1, and E2F1, in turn, transcriptionally upregulates USP11, promoting cancer cell proliferation and migration. ijbs.com While this research highlights USP11, the dual inhibitory nature of this compound on both OTUB1 and USP8 suggests a potential for broader impact on pathways regulated by multiple DUBs. medchemexpress.com The regulation of E2F1 has been noted as being under the control of OTUB1, although the exact mechanisms are still being delineated. nih.govfrontiersin.org
IAP-1
Inhibitor of apoptosis protein-1 (IAP-1) is a key regulator of programmed cell death. OTUB1 has been shown to deubiquitinate and stabilize cellular IAP-1 (c-IAP1) following the activation of tumor necrosis factor receptor (TNFR). bioscientifica.com This stabilization by OTUB1 prevents the degradation of c-IAP1 and shifts TNFR signaling away from apoptosis. bioscientifica.com Consequently, the inhibition of OTUB1 by this compound would be predicted to accelerate the degradation of c-IAP1, thereby promoting caspase-8 activation and apoptosis. bioscientifica.com
EYA1
Eyes absent homolog 1 (EYA1) is a protein with dual functions as a transcriptional coactivator and a protein phosphatase, and its dysregulation is associated with various cancers. In papillary thyroid cancer cells, OTUB1 has been found to block the ubiquitination of EYA1, thereby increasing EYA1 protein expression and promoting cell proliferation. researchgate.net The use of this compound would, therefore, be expected to decrease EYA1 protein levels by allowing its ubiquitination and subsequent degradation, potentially inhibiting the growth of cancer cells dependent on EYA1 signaling.
HSF1
Heat shock factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response (HSR) by inducing the expression of heat shock proteins (HSPs). nih.govoup.comoup.com In the context of endometriosis, the ubiquitin thioesterase OTUB1 has been shown to interact with HSF1, enhancing its stability through deubiquitination and contributing to the development of the disease. nih.gov By inhibiting OTUB1, this compound would likely decrease the stability of HSF1, thereby attenuating the HSR and potentially impacting diseases where HSF1 activity is pathogenic.
IRF7
Interferon regulatory factor 7 (IRF7) is a master regulator of type-I interferon production, a critical component of the innate immune response to viral infections. nih.gov The regulation of IRF7 is complex and involves post-translational modifications, including ubiquitination. nih.gov OTUB1 has been listed among the proteins that regulate IRF7, although the precise mechanism of this regulation is an area of ongoing research. nih.govfrontiersin.org Inhibition of OTUB1 by this compound could, therefore, modulate the type-I interferon response, which has implications for antiviral immunity and autoimmune diseases.
Data Tables
Table 1: Summary of Substrate Modulation by OTUB1 and Predicted Effect of this compound
| Substrate | Modulating Enzyme | Observed Effect of DUB on Substrate | Predicted Effect of this compound | Cellular Pathway |
| RPA1 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Altered ubiquitination, potential impact on DNA repair | DNA Damage Response |
| ATF6 | OTUB1 | Stabilization via deubiquitination, pathway activation nih.gov | Decreased stability, downregulation of UPR | Unfolded Protein Response |
| E2F1 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Potential destabilization, impact on cell cycle | Cell Cycle Regulation |
| IAP-1 | OTUB1 | Stabilization via deubiquitination, apoptosis inhibition bioscientifica.com | Destabilization, promotion of apoptosis | Apoptosis |
| EYA1 | OTUB1 | Stabilization via deubiquitination, increased expression researchgate.net | Decreased stability and expression | Cancer Cell Proliferation |
| HSF1 | OTUB1 | Stabilization via deubiquitination nih.gov | Decreased stability, attenuated HSR | Heat Shock Response |
| IRF7 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Modulation of Type-I Interferon Response | Innate Immunity |
TAZ
The transcriptional co-activator with a PDZ-binding motif (TAZ), along with its paralog YAP, is a key downstream effector of the Hippo signaling pathway. The stability and activity of TAZ are tightly regulated by ubiquitination. Several deubiquitinases (DUBs) have been identified as crucial regulators of TAZ. Research indicates that OTUB1 can decrease YAP ubiquitination and promote its stability in gastric cancer. nih.gov Another deubiquitinase, USP1, has been shown to interact with and increase TAZ protein stability; its depletion leads to increased TAZ poly-ubiquitination and subsequent degradation. mdpi.comijbs.com
Given that this compound inhibits OTUB1, it is hypothesized that the compound could disrupt the stabilization of YAP/TAZ. By blocking OTUB1's deubiquitinating activity, the inhibitor may lead to an accumulation of ubiquitinated TAZ, marking it for proteasomal degradation and thereby suppressing Hippo pathway signaling.
Table 1: Research Findings on TAZ Regulation by Deubiquitinases
| Deubiquitinase | Effect on TAZ/YAP Stability | Mechanism of Action | Potential Effect of this compound |
| OTUB1 | Promotes YAP1 protein stability. nih.gov | Decreases YAP1 ubiquitination. nih.gov | Decreased TAZ/YAP stability |
| USP1 | Increases TAZ protein stability. mdpi.comijbs.com | Deubiquitinates TAZ, preventing poly-ubiquitination. mdpi.com | N/A (USP1 is not a direct target) |
RACK1
Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffolding protein involved in multiple cellular processes, including signal transduction and protein translation. Mass spectrometry-based screening has identified RACK1 as a component within OTUB1-containing protein complexes. portlandpress.com This interaction points to a potential role for OTUB1 in modulating cellular pathways where RACK1 is involved, such as cell adhesion and morphology. portlandpress.com
More recent findings suggest that OTUB1 plays a role in promoting the development of oral squamous cell carcinoma by stabilizing RACK1. The precise mechanism by which OTUB1-mediated deubiquitination affects RACK1 stability and function remains an active area of investigation. As a dual inhibitor, this compound would be expected to disrupt the functions of the OTUB1-RACK1 complex. By inhibiting OTUB1, the compound could potentially lead to the destabilization of RACK1, thereby affecting downstream signaling pathways.
Table 2: Research Findings on RACK1 Regulation by OTUB1
| Interacting Protein | Observed Interaction | Implied Function | Potential Effect of this compound |
| OTUB1 | Forms a complex with RACK1. portlandpress.com | OTUB1 stabilizes RACK1. | Destabilization of RACK1 |
Estrogen Receptor Alpha (ESR1)
Estrogen Receptor Alpha (ESR1) is a critical transcription factor in the development and progression of a majority of breast cancers. Its stability and transcriptional activity are modulated by post-translational modifications, including ubiquitination. Both OTUB1 and USP8 have been shown to regulate ESR1, but they do so in a complex and somewhat contradictory manner.
OTUB1 directly interacts with and deubiquitinates ESR1. uniprot.orgnih.gov This interaction, which occurs in a hormone-independent manner, stabilizes the ESR1 protein within the chromatin. nih.gov However, paradoxically, this stabilization by OTUB1 leads to a negative regulation of ESR1's transcriptional activity. nih.govfrontiersin.org Conversely, research indicates that USP8 also stabilizes ESR1, and its expression is positively correlated with ESR1 in breast cancer, where it is associated with a poor prognosis. fortislife.com
The dual-inhibitory nature of this compound creates a complex regulatory scenario for ESR1. Inhibition of OTUB1 would be expected to decrease ESR1 protein stability but potentially increase its transcriptional activity. Simultaneously, inhibition of USP8 would be predicted to decrease ESR1 stability and signaling activity. The ultimate cellular outcome of treatment with this compound on estrogen receptor signaling would likely depend on the relative contributions of OTUB1 and USP8 to ESR1 regulation in a specific cellular context.
Table 3: Research Findings on ESR1 Regulation by OTUB1 and USP8
| Deubiquitinase | Effect on ESR1 Stability | Effect on ESR1 Activity | Potential Effect of this compound |
| OTUB1 | Stabilizes ESR1 protein. nih.gov | Negatively regulates transcription. nih.govfrontiersin.org | Destabilization; Potential increase in activity |
| USP8 | Stabilizes ESR1 protein. fortislife.com | Promotes ERα signaling activity. fortislife.com | Destabilization; Decreased activity |
RNF128/GRAIL
RNF128, also known as Gene Related to Anergy in Lymphocytes (GRAIL), is an E3 ubiquitin ligase that plays a critical role in inducing T-cell anergy. The regulation of RNF128 stability is complex and involves a trimolecular complex comprising RNF128, OTUB1, and USP8. uniprot.orgreactome.org
Within this complex, USP8 directly deubiquitinates and stabilizes RNF128. reactome.orgresearchgate.net OTUB1, however, acts as a negative regulator of RNF128 stability. The primary isoform of OTUB1 destabilizes RNF128 by interacting with the complex and preventing USP8 from deubiquitinating it, thereby promoting RNF128's degradation. uniprot.orguzh.ch This action of OTUB1 is non-canonical, as it regulates RNF128 ubiquitination without directly deubiquitinating the protein itself. uniprot.orguniprot.org
The application of this compound presents a multifaceted regulatory challenge. By inhibiting OTUB1, the inhibitor would remove the block on USP8, which should lead to RNF128 stabilization. However, the compound simultaneously inhibits USP8, the very enzyme responsible for RNF128's stabilization. Therefore, the net effect of this dual inhibitor on RNF128 stability is difficult to predict and may be context-dependent, hinging on the balance of these opposing inputs within the cell.
Table 4: Research Findings on RNF128/GRAIL Regulation by OTUB1 and USP8
| Protein | Interaction with RNF128 | Effect on RNF128 Stability | Potential Effect of this compound |
| OTUB1 (Isoform 1) | Forms ternary complex with RNF128 and USP8. uniprot.org | Destabilizes. uniprot.orggenecards.org | Stabilization (by inhibiting OTUB1's negative regulation) |
| USP8 | Binds RNF128:OTUB1 complex; deubiquitinates RNF128. reactome.org | Stabilizes. researchgate.net | Destabilization (by inhibiting USP8's stabilizing function) |
Impact on USP8 Substrate Deubiquitination and Stability
Regulation of Type II Transforming Growth Factor-β Receptor (TβRII)
The Type II Transforming Growth Factor-β Receptor (TβRII) is a critical component of the TGF-β signaling pathway, which is deeply involved in tumor progression, epithelial-mesenchymal transition (EMT), and immune evasion. nih.govembopress.org Research has identified USP8 as a key metastasis enhancer that directly binds to, deubiquitinates, and stabilizes TβRII. nih.govembopress.org This stabilization by USP8 increases TβRII expression on the plasma membrane and within tumor-derived extracellular vesicles (TEVs). nih.govembopress.org Elevated levels of TβRII on TEVs contribute to the exhaustion of CD8+ T cells, thereby promoting an immunosuppressive tumor microenvironment. embopress.orgresearchgate.net
Pharmacological inhibition of USP8 has been shown to antagonize TGF-β/SMAD signaling by reducing TβRII stability. nih.govembopress.org This leads to a decrease in TβRII+ circulating extracellular vesicles, which helps to prevent CD8+ T cell exhaustion and reactivate anti-tumor immunity. embopress.orgresearchgate.net Therefore, this compound, through its potent inhibition of USP8, is expected to decrease the stability of TβRII, impair the TGF-β signaling pathway, and consequently mitigate tumor progression and immune suppression.
Table 5: Research Findings on TβRII Regulation by USP8
| Deubiquitinase | Effect on TβRII Stability | Downstream Pathway Effect | Potential Effect of this compound |
| USP8 | Deubiquitinates and stabilizes. nih.govembopress.org | Promotes TGF-β/SMAD signaling, EMT, invasion, and T cell exhaustion. nih.govembopress.orgresearchgate.net | Decreased TβRII stability; Antagonism of TGF-β signaling |
Regulation of Programmed Death-Ligand 1 (PD-L1)
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein whose expression on tumor cells allows them to evade the host immune system. The regulation of PD-L1 stability via the ubiquitin-proteasome system is a key control mechanism, and it is influenced by both OTUB1 and USP8, making the effect of a dual inhibitor particularly complex.
OTUB1 has been consistently shown to stabilize PD-L1. It directly interacts with PD-L1, removes K48-linked ubiquitin chains, and thereby prevents its degradation. researchgate.netfrontiersin.org Depletion of OTUB1 results in decreased PD-L1 expression and enhanced anti-tumor immune responses. frontiersin.org
The role of USP8 in PD-L1 regulation is more contentious, with studies pointing to opposing functions depending on the cancer type. In pancreatic cancer, USP8 expression positively correlates with PD-L1 levels, and USP8 deficiency leads to decreased PD-L1 abundance through increased ubiquitination-mediated degradation. frontiersin.orgresearchgate.net In this context, a USP8 inhibitor enhances anti-tumor immunity. frontiersin.org Conversely, in lung squamous cancer, a USP8 inhibitor was found to increase PD-L1 protein levels, suggesting that in this setting, USP8 promotes PD-L1 degradation by removing K63-linked ubiquitin chains and facilitating K48-linked ubiquitination. frontiersin.orgnih.gov
Given these conflicting roles, the net effect of this compound on PD-L1 stability is uncertain. The inhibitor's action on OTUB1 would favor PD-L1 degradation, while its action on USP8 could either promote or inhibit degradation depending on the specific cellular machinery at play. The ultimate outcome on the tumor immune microenvironment would depend on the dominant regulatory axis in a given malignancy.
Table 6: Research Findings on PD-L1 Regulation by OTUB1 and USP8
| Deubiquitinase | Effect on PD-L1 Stability | Mechanism | Potential Effect of this compound |
| OTUB1 | Stabilizes. researchgate.netfrontiersin.org | Removes K48-linked ubiquitin chains. frontiersin.org | Destabilization of PD-L1 |
| USP8 (in Pancreatic Cancer) | Stabilizes. frontiersin.orgresearchgate.net | Decreases ubiquitination-mediated degradation. frontiersin.org | Destabilization of PD-L1 |
| USP8 (in Lung Squamous Cancer) | Destabilizes. frontiersin.orgnih.gov | Removes K63-linked ubiquitination, promotes K48-linked ubiquitination. frontiersin.orgnih.gov | Stabilization of PD-L1 |
Regulation of TRAF6
The regulation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, is a critical aspect of cellular signaling, particularly in inflammatory and immune responses. Otubain 1 (OTUB1) has been identified as a regulator of TRAF6. nih.govnih.gov Research indicates that OTUB1 can mediate the deubiquitination of TRAF6. nih.govuzh.ch This action can dampen antiviral responses by preventing the addition of stabilizing K63-linked ubiquitin chains, thereby suppressing IFN-β production. uzh.ch
Furthermore, the broader family of ubiquitin-specific proteases (USPs), to which USP8 belongs, is also deeply involved in regulating TRAF6-mediated signaling. USP8 has been shown to induce the deubiquitination of TRAF6 and its associated proteins, such as TAB2 and TAK1, which are crucial for the activation of the NF-κB pathway. nih.gov In the context of liver cancer, low expression of USP8 is correlated with enhanced NF-κB-dependent and autophagy-related cancer progression. nih.gov USP8's interaction with TRAF6 and subsequent deubiquitination serves to negatively regulate the TLR4-induced NF-κB activation and autophagy. nih.gov
Inhibitors of USP8 have been observed to synergize with anti-PD-1/PD-L1 treatments, suggesting an immunomodulatory role by impacting TRAF6 deubiquitination and upregulating genes in the major histocompatibility complex class I pathway. frontiersin.org
Interaction with OTUB1 for GRAIL Deubiquitination
OTUB1 plays a complex and indirect role in the deubiquitination of the E3 ubiquitin ligase GRAIL (gene related to anergy in lymphocytes), also known as RNF128. nih.govresearchgate.net Instead of directly deubiquitinating GRAIL, OTUB1 acts as a scaffold, bridging the interaction between GRAIL and another deubiquitinase, USP8. nih.govresearchgate.netfrontiersin.org This ternary complex formation is essential for the deubiquitination and subsequent stabilization of GRAIL. nih.govreactome.org
The stability of GRAIL is crucial for regulating T-cell anergy. nih.govuniprot.org Interestingly, two isoforms of OTUB1 have been identified with opposing effects on GRAIL stability. patsnap.com Isoform 1 of OTUB1 leads to the destabilization of RNF128/GRAIL, which in turn prevents T-cell anergy. patsnap.com Conversely, isoform 2 stabilizes RNF128, thereby promoting anergy. patsnap.com This regulatory mechanism does not depend on the catalytic activity of OTUB1 itself. nih.gov The interaction is a key example of the non-canonical functions of OTUB1, where it modulates the activity of other enzymes. nih.gov
The process involves USP8 binding to the RNF128:OTUB1 complex to remove the ubiquitin chains from GRAIL. reactome.org This cooperative action between OTUB1 and USP8 is a critical checkpoint in the regulation of T-cell function. patsnap.com
Regulation of SLC7A11
The cystine/glutamate antiporter SLC7A11 is a key component of the system Xc- and plays a vital role in cellular redox homeostasis by importing cystine for glutathione (B108866) synthesis. nih.govmdpi.com The stability and function of SLC7A11 are subject to regulation by OTUB1 and the broader ubiquitin-proteasome system.
Research has demonstrated that OTUB1 is a direct binding partner of SLC7A11 and acts as a major regulator of its protein stability. nih.gov By deubiquitinating and stabilizing SLC7A11, OTUB1 helps protect cancer cells from a form of regulated cell death known as ferroptosis. nih.gov This stabilization of SLC7A11 is enhanced by the cell surface glycoprotein (B1211001) CD44. nih.govmdpi.com
Furthermore, a signaling pathway involving USP8, OTUB1, and SLC7A11 has been identified. patsnap.comall-imm.com Overexpression of USP8 has been shown to accelerate the OTUB1/SLC7A11 pathway. patsnap.comall-imm.com This regulatory axis has been implicated in chronic obstructive pulmonary disease (COPD), where the overexpression of USP8 was found to restrain inflammation and ferroptosis by modulating this pathway. all-imm.comlarvol.com These findings suggest that targeting the OTUB1/SLC7A11 axis could be a potential therapeutic strategy in diseases characterized by oxidative stress and ferroptosis. nih.govall-imm.com
Cellular and Molecular Phenotypes Induced by Otub1/usp8 in 1
Effects on Protein Homeostasis and Proteostasis Pathways
Protein ubiquitination is a fundamental post-translational modification that governs protein homeostasis by controlling protein stability, activity, and localization. nih.govfrontiersin.org Deubiquitinating enzymes (DUBs) reverse this process, and their inhibition can profoundly disrupt cellular proteostasis. nih.govfrontiersin.org OTUB1/USP8-IN-1, by inhibiting its target DUBs, alters the ubiquitination status and subsequent stability of numerous substrate proteins.
OTUB1 regulates protein stability through at least two mechanisms: directly cleaving ubiquitin chains from a substrate or non-canonically inhibiting the E2 ubiquitin-conjugating enzyme required for the ubiquitination process. nih.govfrontiersin.org Inhibition of OTUB1 by this compound is expected to decrease the stability of its known substrates. For instance, OTUB1 is known to stabilize the transcription factor Snail, a key driver of metastasis, by preventing its proteasomal degradation. nih.govbioscientifica.com Other critical proteins stabilized by OTUB1 include the anti-apoptotic protein c-IAP1, the transcription factors FOXM1 and c-MYC, and the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov
Similarly, USP8 regulates the stability of key signaling molecules. A primary substrate of USP8 is the type II TGF-β receptor (TβRII). embopress.org Inhibition of USP8 leads to decreased stability of TβRII. embopress.org In non-small-cell lung cancer (NSCLC) cells, treatment with this compound resulted in a dose-dependent decrease in the protein levels of both EGFR and the ubiquitin-conjugating enzyme E2 N (UBE2N). medchemexpress.com
The table below summarizes key substrates of OTUB1 and USP8, whose stability is impacted by the inhibitor.
| Target Enzyme | Substrate Protein | Cellular Function of Substrate | Consequence of Inhibition by this compound |
| OTUB1 | Snail | Transcription factor, promotes EMT | Decreased stability, inhibition of migration/invasion nih.govbioscientifica.com |
| FOXM1 | Transcription factor, cell cycle, DNA damage response | Decreased stability, reduced proliferation, apoptosis nih.govmdpi.com | |
| c-MYC | Transcription factor, cell growth, metabolism | Decreased stability, reduced proliferation frontiersin.org | |
| p53 | Tumor suppressor, DNA damage response | Decreased stability (via UbcH5 inhibition) nih.govoncotarget.com | |
| c-IAP1 | Inhibitor of apoptosis | Decreased stability, promotion of apoptosis nih.gov | |
| PD-L1 | Immune checkpoint protein | Decreased stability, enhanced anti-tumor immunity researchgate.net | |
| USP8 | TβRII | TGF-β receptor, signaling | Decreased stability, inhibition of TGF-β pathway embopress.org |
| EGFR | Receptor tyrosine kinase, cell growth | Decreased stability, reduced proliferation researchgate.netmedchemexpress.com | |
| GRAIL (RNF128) | E3 ligase, T-cell anergy | Increased stability (indirectly), altered T-cell activation nih.gov |
This table is generated based on the known functions of OTUB1 and USP8; the inhibitor this compound is predicted to produce these consequences.
Impact on Cell Proliferation and Viability
This compound demonstrates significant antiproliferative effects across various cancer cell lines. researchgate.net This is consistent with the roles of both OTUB1 and USP8 in promoting tumorigenesis and cell proliferation. researchgate.netbmbreports.org The inhibitor has been shown to potently suppress the proliferation of several non-small-cell lung cancer (NSCLC) cell lines, including those with both wild-type and mutated KRAS. medchemexpress.com
The antiproliferative activity is linked to the inhibitor's ability to destabilize key proteins involved in cell growth signaling, such as EGFR. researchgate.netmedchemexpress.com By phenocopying the double knockdown of its targets, this compound effectively halts the growth-promoting signals regulated by these DUBs. researchgate.net
The table below details the half-maximal inhibitory concentration (IC₅₀) values of this compound in different NSCLC cell lines, illustrating its antiproliferative potency.
| Cell Line | Cancer Type | KRAS Status | Proliferation IC₅₀ (nM) |
| H1975 | NSCLC | Wild-Type | 118 medchemexpress.com |
| H1703 | NSCLC | Wild-Type | 145 medchemexpress.com |
| EBC-1 | NSCLC | Wild-Type | 172 medchemexpress.com |
| H23 | NSCLC | Mutated | 431 medchemexpress.com |
| A549 | NSCLC | Mutated | 1004 medchemexpress.com |
Modulation of Apoptotic and Necroptotic Processes
The dual inhibition of OTUB1 and USP8 by this compound has a complex impact on regulated cell death pathways, including apoptosis and ferroptosis. OTUB1 itself has a dual role in apoptosis; it can promote p53-dependent apoptosis following DNA damage, but it can also suppress apoptosis by stabilizing anti-apoptotic proteins like c-IAP1 or the transcription factor FOXM1, which is linked to chemotherapy resistance. nih.govmdpi.comfrontiersin.org For instance, OTUB1 knockdown in hepatocellular carcinoma (HCC) cells led to an increase in the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, knocking down OTUB1 in melanoma cells induces apoptosis by increasing the expression of the pro-apoptotic protein TRAIL. bmbreports.org
USP8 depletion has also been shown to promote intrinsic apoptosis in certain cancer cells. mdpi.com Therefore, the net effect of this compound on apoptosis is likely context-dependent, but it generally sensitizes cancer cells to apoptotic stimuli.
Furthermore, both OTUB1 and USP8 have been implicated in the suppression of ferroptosis, a form of iron-dependent regulated cell death. mdpi.comall-imm.com OTUB1 stabilizes the cystine/glutamate antiporter SLC7A11, a key negative regulator of ferroptosis. mdpi.com Studies on USP8 have shown that its overexpression can suppress ferroptosis in chronic obstructive pulmonary disease (COPD) models. all-imm.comall-imm.com Consequently, by inhibiting both enzymes, this compound is predicted to promote ferroptosis, offering an alternative mechanism for inducing cancer cell death.
Influence on Cellular Migration and Invasion
Both OTUB1 and USP8 are recognized as promoters of cellular migration, invasion, and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. bioscientifica.comembopress.org OTUB1 facilitates the metastasis of several cancers, including esophageal and colorectal cancer, primarily by stabilizing the Snail transcription factor, a master regulator of EMT. nih.govmdpi.com Inhibition of OTUB1 leads to Snail degradation, an increase in the epithelial marker E-cadherin, and a decrease in mesenchymal markers, ultimately suppressing the invasive capabilities of cancer cells. bioscientifica.com
USP8 also enhances cancer cell invasion and metastasis by activating the TGF-β signaling pathway through the stabilization of its receptor, TβRII. embopress.org This leads to a TGF-β/SMAD-induced EMT program. embopress.org Given these roles, the dual inhibitor this compound is expected to be a potent inhibitor of cancer cell migration and invasion by simultaneously targeting two distinct but crucial pathways that drive these processes.
Regulation of Inflammatory Responses
The roles of OTUB1 and USP8 in inflammation are multifaceted, suggesting that this compound can modulate inflammatory responses through several mechanisms. OTUB1 has been shown to promote NF-κB signaling in dendritic cells by deubiquitinating and stabilizing the E2-conjugating enzyme UBC13. researchgate.net This action results in increased production of inflammatory cytokines. researchgate.net Therefore, inhibition of OTUB1 would be expected to dampen certain pro-inflammatory responses mediated by the NF-κB pathway.
Modulation of DNA Damage Response
OTUB1 is a critical regulator of the cellular response to DNA damage. frontiersin.orguzh.ch Its inhibition by this compound can significantly alter these repair and signaling pathways. OTUB1 can stabilize the tumor suppressor p53 by inhibiting its E3 ligase, MDM2, in a non-canonical, enzyme-activity-independent manner. oncotarget.commdpi.com This stabilization is crucial for activating cell cycle arrest and apoptosis following DNA damage. nih.gov
Paradoxically, OTUB1 also plays a role in suppressing DNA repair under certain conditions. It inhibits DNA damage-induced chromatin ubiquitination by binding to and inhibiting the E2 enzyme UBC13, which is essential for the DNA repair factor RNF168 to function. nih.govoncotarget.com By modulating these opposing functions, this compound could potentially sensitize cancer cells to DNA-damaging chemotherapies or radiation by disrupting the coordinated DNA damage response.
Effects on Gene Expression Profiles
By altering the stability of numerous transcription factors and signaling proteins, this compound induces widespread changes in gene expression. The destabilization of transcription factors such as c-MYC, FOXM1, and Snail following OTUB1 inhibition leads to the downregulation of their respective target genes, which are involved in proliferation, glycolysis, and EMT. nih.govfrontiersin.org
Similarly, the inhibition of USP8 disrupts the TGF-β signaling pathway, altering the expression of genes regulated by SMAD transcription factors. embopress.org Gene set enrichment analysis following USP8 inhibition revealed significant downregulation of gene signatures associated with EMT and cancer progression. nih.gov Furthermore, RNA profiling has shown that USP8 expression is linked to genes involved in the formation and trafficking of extracellular vesicles, which play a role in intercellular communication and metastasis. nih.gov Therefore, this compound treatment results in a comprehensive reprogramming of the cellular transcriptome, contributing to its anti-tumor phenotypes. researchgate.netnih.gov
Alterations in Signaling Pathways
The dual inhibition of Ovarian Tumor domain-containing Ubiquitin Aldehyde Binding Protein 1 (OTUB1) and Ubiquitin-Specific Peptidase 8 (USP8) by the chemical compound this compound induces significant alterations in several critical cellular signaling pathways. This compound acts as a potent dual inhibitor with IC50 values of 0.17 nM for OTUB1 and 0.28 nM for USP8. medchemexpress.com By targeting these two deubiquitinases (DUBs), the inhibitor disrupts protein homeostasis and affects pathways integral to cell proliferation, inflammation, and cell death. medchemexpress.comnih.gov
NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of immune response and inflammation, is significantly modulated by the activities of both OTUB1 and USP8. OTUB1 has been shown to augment NF-κB-dependent immune responses. nih.govfrontiersin.org It achieves this by stabilizing the E2-conjugating enzyme UBC13 through K48-linked deubiquitination. nih.govresearchgate.net This stabilization of UBC13 is critical for the activation of canonical NF-κB signaling, leading to increased production of inflammatory cytokines like IL-6, IL-12, and TNF in dendritic cells. nih.govresearchgate.net
Conversely, OTUB1 has also been reported to repress NF-κB activity through different mechanisms, such as by stabilizing Nur77, an inhibitor of NF-κB, or by interacting with p100 to inhibit the non-canonical NF-κB pathway. nih.gov Given that this compound inhibits OTUB1, its application is expected to suppress the pro-inflammatory NF-κB signaling that is dependent on OTUB1's stabilization of UBC13. nih.govresearchgate.net
USP8 has also been implicated in regulating NF-κB. Studies in the context of chronic obstructive pulmonary disease (COPD) have shown that overexpression of USP8 can inhibit the NF-κB pathway. all-imm.com Therefore, the dual inhibition by this compound likely results in a complex modulation of NF-κB signaling, predominantly leading to its suppression.
| Target Protein | Role in NF-κB Signaling | Effect of this compound Inhibition |
| OTUB1 | Stabilizes UBC13, promoting canonical NF-κB activation. nih.gov | Suppression of UBC13-dependent NF-κB signaling. |
| UBC13 | E2-conjugating enzyme essential for NF-κB activation. nih.gov | Destabilization due to OTUB1 inhibition, leading to reduced NF-κB activity. |
| USP8 | Overexpression can inhibit the NF-κB pathway in specific contexts. all-imm.com | Potential disinhibition of the NF-κB pathway. |
PI3K/AKT Signaling Pathway Modulation
The PI3K/AKT pathway, crucial for cell survival, growth, and proliferation, is another target of the regulatory activities of OTUB1 and USP8. Overexpression of USP8 has been observed to increase the phosphorylation of AKT (p-AKT), thereby activating the AKT signaling pathway and promoting cell proliferation and invasion in cancers like cholangiocarcinoma. ijbs.com Consequently, inhibition of USP8 by this compound is predicted to suppress PI3K/AKT signaling, contributing to the anti-proliferative effects of the compound. medchemexpress.comijbs.com
The role of OTUB1 in this pathway appears to be context-dependent. In studies on renal fibrosis, OTUB1 expression was found to be protective by suppressing AKT signaling, which in turn inhibited the expression of the fibrosis-associated transcription factor SNAIL. uzh.ch However, other reports suggest OTUB1 can stabilize AKT. nih.gov The net effect of this compound on the PI3K/AKT pathway would depend on the dominant role of its targets in a specific cellular environment, though the inhibition of the USP8-mediated activation of AKT is a significant outcome. ijbs.com
| Target Protein | Role in PI3K/AKT Signaling | Effect of this compound Inhibition |
| USP8 | Increases phosphorylation of AKT (p-AKT), activating the pathway. ijbs.com | Suppression of AKT activation, leading to reduced cell proliferation and survival. |
| OTUB1 | Can suppress AKT signaling in certain cellular contexts (e.g., renal cells). uzh.ch | Potential disinhibition of AKT signaling. |
| AKT | Key kinase in the pathway, promoting cell survival and growth. ijbs.com | Reduced phosphorylation and activity due to USP8 inhibition. |
mTOR Pathway Modulation
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation and is functionally linked to both OTUB1 and USP8. OTUB1 has been identified as a negative regulator of mTOR Complex 1 (mTORC1) signaling. nih.govresearchgate.net It achieves this by deubiquitinating and stabilizing DEPTOR, an endogenous inhibitor of mTORC1. nih.govresearchgate.net By stabilizing DEPTOR, OTUB1 effectively suppresses mTORC1 activity. nih.gov Therefore, the inhibition of OTUB1 by this compound would lead to the degradation of DEPTOR, resulting in the disinhibition and subsequent hyperactivation of mTORC1 signaling.
Conversely, the mTOR pathway can also regulate OTUB1, with reports showing that mTOR can upregulate OTUB1 expression in CD4+ T cells, suggesting a potential feedback loop. nih.gov While the direct influence of USP8 on mTOR is less defined in the provided context, the strong regulatory link between OTUB1 and DEPTOR positions this compound as a modulator of mTORC1 activity.
| Target Protein | Role in mTOR Signaling | Effect of this compound Inhibition |
| OTUB1 | Stabilizes the mTORC1 inhibitor DEPTOR, thus suppressing mTORC1 activity. nih.govresearchgate.net | Degradation of DEPTOR, leading to increased mTORC1 activity. |
| DEPTOR | Endogenous inhibitor of the mTORC1 complex. nih.govresearchgate.net | Destabilization and degradation upon OTUB1 inhibition. |
| mTORC1 | Protein complex that controls cell growth and proliferation. nih.govresearchgate.net | Increased activity due to the degradation of its inhibitor, DEPTOR. |
Ferroptosis Regulation via OTUB1/SLC7A11 Axis
One of the most significant consequences of this compound activity is the induction of ferroptosis, an iron-dependent form of programmed cell death. This is primarily mediated through the OTUB1/SLC7A11 axis. nih.gov OTUB1 is a crucial regulator of the stability of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-. nih.govfrontiersin.orgijbs.com OTUB1 directly interacts with and deubiquitinates SLC7A11, protecting it from degradation. nih.gov This stabilization of SLC7A11 allows cancer cells to import cystine, which is essential for the synthesis of glutathione (B108866) (GSH). GSH is a vital antioxidant that protects cells from oxidative stress and ferroptosis by serving as a cofactor for Glutathione Peroxidase 4 (GPX4). nih.gov
Inhibition of OTUB1 by this compound disrupts this protective mechanism. The loss of OTUB1 function leads to the destabilization and downregulation of SLC7A11. nih.govfrontiersin.org This impairs cystine uptake, depletes intracellular GSH, and ultimately inactivates GPX4, leading to an accumulation of lipid peroxides and the induction of ferroptosis. nih.gov
USP8 inhibition also contributes to sensitizing cells to ferroptosis. USP8 has been shown to suppress ferroptosis by regulating the O-GlcNAcylation of SLC7A11, which enhances its cystine uptake activity. ijbs.comfrontiersin.org Furthermore, suppression of USP8 can promote ferritinophagy—the autophagic degradation of ferritin—which increases the intracellular labile iron pool, a key driver of ferroptosis. oup.com Thus, this compound promotes ferroptosis through a dual mechanism: inhibiting SLC7A11 stability and function via both OTUB1 and USP8 inhibition.
| Target Protein | Role in Ferroptosis | Effect of this compound Inhibition |
| OTUB1 | Stabilizes SLC7A11, preventing ferroptosis. nih.govfrontiersin.org | Destabilization of SLC7A11, leading to induction of ferroptosis. |
| USP8 | Suppresses ferroptosis by enhancing SLC7A11 activity and regulating iron levels. ijbs.comfrontiersin.orgoup.com | Sensitization to ferroptosis through reduced SLC7A11 function and increased ferritinophagy. |
| SLC7A11 (xCT) | Imports cystine for glutathione synthesis, protecting against ferroptosis. nih.govijbs.com | Downregulation and reduced activity, leading to GSH depletion and ferroptosis. |
| GPX4 | Glutathione-dependent enzyme that neutralizes lipid peroxides. frontiersin.org | Inactivation due to lack of its cofactor GSH, resulting in lipid peroxidation. |
Otub1/usp8 in 1 in Disease Models
Research in Oncological Models
Studies have investigated the effects of OTUB1/USP8-IN-1 in various cancer models, revealing its potential to inhibit tumor growth and proliferation. patsnap.comnih.gov
In non-small cell lung cancer (NSCLC) models, this compound has demonstrated significant anti-proliferative effects. patsnap.comnih.gov Research has shown that the compound can inhibit the growth of both KRAS-wildtype and KRAS-mutated NSCLC cell lines. medchemexpress.com Specifically, in H1975 NSCLC cells, treatment with this compound led to a decrease in the protein levels of UBE2N and EGFR. medchemexpress.com The inhibition of OTUB1 and USP8 by this compound has been shown to phenocopy the effects of double knockdown of these enzymes, leading to pronounced anti-proliferative effects in H1975 and other NSCLC cell lines. patsnap.comnih.gov Furthermore, in a xenograft mouse model using H1975 cells, this compound effectively reduced tumor growth. patsnap.comnih.govmedchemexpress.com
Table 1: Effects of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 (nM) | Key Findings |
|---|---|---|---|
| H1975 | WT | 118 | Decreased levels of UBE2N and EGFR. medchemexpress.com |
| EBC-1 | WT | 172 | Antiproliferative effects observed. medchemexpress.com |
| H1703 | WT | 145 | Antiproliferative effects observed. medchemexpress.com |
| H23 | Mutated | 431 | Antiproliferative effects observed. medchemexpress.com |
The role of OTUB1, one of the targets of this compound, has been implicated in breast cancer. OTUB1 can stabilize c-MYC, a proto-oncogene, by deubiquitinating it, leading to increased c-MYC protein levels and promoting tumor growth. frontiersin.org Silencing OTUB1 has been shown to decrease the growth of breast cancer cells like MCF7 and MDA-MB-231. frontiersin.org Another mechanism involves the stabilization of FOXM1, a transcription factor involved in proliferation and drug resistance. frontiersin.org OTUB1 deubiquitinates and stabilizes FOXM1, and a correlation between OTUB1 and FOXM1 protein levels has been observed in breast cancer samples. frontiersin.org
In pancreatic cancer, the deubiquitinase USP8, a target of this compound, has been shown to deubiquitinate PD-L1, a key immune checkpoint protein. all-imm.comall-imm.com This stabilization of PD-L1 can contribute to immune evasion by the tumor. Therefore, inhibiting USP8 could potentially enhance anti-tumor immunity in pancreatic cancer. mdpi.com
In multiple myeloma, the OTUB1/c-Maf axis is recognized as a critical pathway for cell survival. frontiersin.orgresearchgate.net OTUB1 stabilizes the transcription factor c-Maf, promoting the survival of myeloma cells. frontiersin.org Inhibition of this axis has been shown to induce apoptosis in multiple myeloma cells. frontiersin.orgresearchgate.net
In esophageal squamous cell carcinoma (ESCC), OTUB1 plays a role in metastasis by stabilizing Snail, a key transcription factor that drives cell migration and invasion. researchgate.netfrontiersin.org OTUB1 is often overexpressed in ESCC and its levels correlate with Snail levels. frontiersin.org By deubiquitinating and stabilizing Snail, OTUB1 promotes the metastatic potential of ESCC cells. researchgate.netfrontiersin.org
High expression of OTUB1 has been observed in human glioma samples and is associated with higher tumor grade and poorer survival. bioscientifica.com In the glioblastoma cell line U87MG, silencing OTUB1 led to a decrease in the expression of genes associated with epithelial-mesenchymal transition (EMT), a process linked to cell migration and invasion. bioscientifica.com This suggests that targeting OTUB1 could be a strategy to inhibit glioma invasion. bioscientifica.combmbreports.org
General Tumorigenesis and Immune Evasion in Cancer
The deubiquitinating enzymes (DUBs) OTUB1 and USP8 are recognized for their roles in promoting both tumor formation and the evasion of the immune system by cancer cells. patsnap.comacs.orgnih.gov The development of targeted inhibitors for these enzymes is still in its early stages. patsnap.comacs.orgnih.gov this compound has emerged as a potent dual inhibitor of both OTUB1 and USP8, demonstrating significant potential in cancer research. medchemexpress.combiorbyt.comdcchemicals.combioscience.co.uk
In non-small-cell lung cancer (NSCLC) cell lines, this compound has shown pronounced antiproliferative effects. nih.govresearchgate.net By inhibiting both OTUB1 and USP8, the compound mimics the effects of a double knockdown of these enzymes. nih.govresearchgate.net This dual inhibition leads to a reduction in the levels of substrates like the ubiquitin-conjugating enzyme E2 N (UBE2N) and the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation. researchgate.net Research has indicated that this compound effectively mitigates tumor growth in vivo, presenting a promising therapeutic strategy for NSCLC. nih.govresearchgate.net
Furthermore, OTUB1 has been implicated in cancer immunosuppression through its regulation of PD-L1 stability. researchgate.net By deubiquitinating and stabilizing PD-L1, OTUB1 helps cancer cells evade the immune system. researchgate.netfrontiersin.org Inhibition of OTUB1 can, therefore, enhance antitumor immunity by destabilizing PD-L1, leading to increased infiltration of CD8+ T cells and higher levels of interferon-gamma (IFN-γ). researchgate.net The expression of OTUB1 has been positively correlated with PD-L1 expression in breast cancer. frontiersin.org
| Research Finding | Cancer Type | Effect of OTUB1/USP8 Inhibition | Reference |
| Antiproliferative effects | Non-small-cell lung cancer (NSCLC) | Inhibits proliferation of NSCLC cell lines. nih.govresearchgate.net | nih.govresearchgate.net |
| Tumor growth mitigation | NSCLC (in vivo) | Efficaciously mitigates tumor growth. nih.govresearchgate.net | nih.govresearchgate.net |
| Decreased protein levels | NSCLC | Reduces levels of UBE2N and EGFR. medchemexpress.com | medchemexpress.com |
| Enhanced antitumor immunity | Breast Cancer | OTUB1 silencing reverses PD-L1-mediated immunosuppression. researchgate.net | researchgate.net |
Research in Immunological and Inflammatory Models
The influence of OTUB1 and USP8 extends to the regulation of immune responses and inflammatory conditions. The dual inhibitor this compound has been a valuable tool in elucidating these roles.
OTUB1 plays a crucial role in regulating T-cell anergy, a state of unresponsiveness in T-cells. patsnap.com It achieves this by interacting with GRAIL (gene related to anergy in lymphocytes), an E3 ubiquitin ligase. wjgnet.com Specifically, OTUB1 isoforms can either destabilize or stabilize GRAIL, thereby preventing or promoting T-cell anergy, respectively. patsnap.com Interestingly, OTUB1 can form a complex with GRAIL and another DUB, USP8, to modulate GRAIL's stability. wjgnet.com
Depletion of OTUB1 has been shown to activate NK cells and CD8+ T cells, leading to increased tumor infiltration by these and other immune cells like dendritic cells. frontiersin.org Furthermore, the absence of OTUB1 enhances the production of cytokines and the proliferation of CD4+ T cells. frontiersin.org
Both CD8+ T cells and NK cells are fundamental components of the immune response against pathogens and cancer, and their homeostasis is dependent on interleukin-15 (IL-15). researchgate.netnih.gov OTUB1 acts as a checkpoint for IL-15-mediated priming, controlling the activation of both CD8+ T cells and NK cells. nih.gov IL-15 facilitates the recruitment of OTUB1 to the cell membrane, where it inhibits the ubiquitin-dependent activation of AKT, a key kinase for T-cell activation and metabolism. nih.gov
A deficiency in OTUB1 in mouse models results in heightened responses of CD8+ T cells to IL-15. nih.gov This makes naive CD8+ T cells hypersensitive to antigen stimulation, characterized by enhanced metabolic reprogramming and effector functions. nih.gov The deletion of OTUB1 has been found to significantly boost anticancer immunity by unleashing the activity of both CD8+ T cells and NK cells. researchgate.netnih.gov
| Immune Cell Type | Effect of OTUB1 Inhibition/Deletion | Mechanism | Reference |
| CD4+ T cells | Enhanced proliferation and cytokine production. frontiersin.org | Regulation of GRAIL stability. patsnap.comwjgnet.com | patsnap.comfrontiersin.orgwjgnet.com |
| CD8+ T cells | Aberrant activation and enhanced anticancer immunity. researchgate.netnih.gov | Checkpoint of IL-15-mediated priming. nih.gov | researchgate.netnih.gov |
| NK cells | Enhanced maturation and activation. researchgate.netnih.gov | Control of IL-15-mediated priming. nih.gov | researchgate.netnih.gov |
In the context of COPD, a disease characterized by high morbidity and mortality, the overexpression of USP8 has shown therapeutic potential. patsnap.comall-imm.comresearchgate.netall-imm.com Studies in COPD mouse models have demonstrated that increased USP8 expression improves lung function, suppresses inflammation, and represses ferroptosis. patsnap.comall-imm.comresearchgate.netall-imm.com
The mechanism involves the regulation of the OTUB1/SLC7A11 signaling pathway. patsnap.comall-imm.comresearchgate.netall-imm.com Overexpression of USP8 was found to accelerate this pathway, leading to the restraint of inflammation and ferroptosis in COPD. patsnap.comall-imm.comresearchgate.netall-imm.com These findings suggest that USP8 could be a potential therapeutic target for the treatment of COPD. patsnap.comall-imm.comresearchgate.netlarvol.com
Recent research has highlighted the potential of targeting the ubiquitin-proteasome system as a host-directed therapy against bacterial infections. nih.gov In a study using Salmonella-infected macrophages, several compounds that modulate the ubiquitin pathway were found to enhance bacterial clearance without significant toxicity to the host cells. nih.gov Among these, this compound was identified as a promising candidate for further development as a host-directed antimicrobial agent. nih.gov The ability of Yersinia species to invade host cells is dependent on the activity of OTUB1, which stabilizes the GTPase RhoA, a protein involved in the formation of stress fibers during bacterial attack. mdpi.com
Preclinical Efficacy and Mechanistic Validation of Otub1/usp8 in 1
In Vitro Efficacy in Cell Culture Models
The dual inhibitor of Otubain 1 (OTUB1) and Ubiquitin-Specific Peptidase 8 (USP8), designated as OTUB1/USP8-IN-1, has demonstrated significant antiproliferative activity in various non-small-cell lung cancer (NSCLC) cell lines. medchemexpress.comresearchgate.net This compound exhibits potent inhibition of both OTUB1 and USP8 with IC50 values of 0.17 nM and 0.28 nM, respectively. medchemexpress.combiorbyt.com Its efficacy has been observed in both KRAS wild-type (WT) and KRAS-mutated NSCLC cell lines. medchemexpress.comszabo-scandic.com
In vitro studies have shown that this compound effectively inhibits cell proliferation in a dose-dependent manner. medchemexpress.comszabo-scandic.com For instance, in the H1975 cell line, the compound decreased the levels of both UBE2N and EGFR. medchemexpress.comszabo-scandic.com The antiproliferative effects were quantified with IC50 values of 118 nM for H1975, 145 nM for H1703, 172 nM for EBC-1, 431 nM for H23, and 1004 nM for A549 cells after a 72-hour treatment period. medchemexpress.comszabo-scandic.com These findings highlight the compound's potential as a therapeutic agent for NSCLC by targeting key proteins involved in cancer cell growth and survival. researchgate.netnih.gov
Table 1: In Vitro Antiproliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 (nM) |
|---|---|---|
| H1975 | WT | 118 |
| H1703 | WT | 145 |
| EBC-1 | WT | 172 |
| H23 | Mutated | 431 |
| A549 | Mutated | 1004 |
In Vivo Efficacy in Established Disease Models (Mechanistic Focus)
The preclinical in vivo efficacy of this compound has been demonstrated in a xenograft mouse model using H1975 NSCLC cells. medchemexpress.comszabo-scandic.com Treatment with the compound led to a significant reduction in tumor burden. medchemexpress.comszabo-scandic.com Specifically, administration of the inhibitor resulted in an over twofold reduction in both total tumor weight and average tumor volume. medchemexpress.comszabo-scandic.com
Mechanistically, the antitumor activity of this compound is attributed to its dual inhibition of OTUB1 and USP8. researchgate.netnih.gov Both of these deubiquitinating enzymes (DUBs) are implicated in promoting tumorigenesis. researchgate.netnih.gov By inhibiting these DUBs, the compound effectively phenocopies the effects of a double knockdown of OTUB1 and USP8. researchgate.netnih.govpatsnap.com This dual inhibition leads to a decrease in the levels of their substrates, including the ubiquitin-conjugating enzyme E2 N (UBE2N) and the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and survival. researchgate.netnih.gov The compound has shown favorable pharmacokinetic properties in mice, further supporting its potential for in vivo applications. invivochem.commedchemexpress.com
Pharmacological Perturbation as a Research Tool
This compound serves as a valuable research tool for the pharmacological perturbation of OTUB1 and USP8. researchgate.netnih.gov Its high potency and selectivity allow for the specific investigation of the roles of these two deubiquitinating enzymes in various cellular processes. researchgate.netnih.gov The development of such targeted inhibitors is crucial, as many DUBs have limited availability of well-characterized inhibitors. researchgate.netnih.gov
The ability of this dual inhibitor to phenocopy the genetic double knockdown of OTUB1 and USP8 provides a powerful method to study the combined effects of inhibiting these two enzymes. researchgate.netnih.govpatsnap.com This is particularly relevant in the context of cancer research, where both OTUB1 and USP8 have been reported to promote tumorigenesis and immune evasion. researchgate.netnih.gov The use of this compound can help to elucidate the downstream signaling pathways regulated by these DUBs and to identify potential therapeutic strategies based on their inhibition. researchgate.netnih.govacs.org
Validation of Dual DUB Inhibition Phenotypes through Genetic Knockdown Approaches
The pharmacological effects of this compound have been validated by genetic knockdown studies. Research has shown that the dual inhibition of OTUB1 and USP8 by the compound phenocopies the effects observed with a double knockdown of these two deubiquitinating enzymes. researchgate.netnih.govpatsnap.com This correlation confirms that the antiproliferative effects of the inhibitor are a direct result of its intended on-target activity. researchgate.netnih.gov
By mimicking the genetic deletion of both OTUB1 and USP8, the inhibitor has been shown to produce significant antiproliferative effects in NSCLC cell lines such as H1975. researchgate.netnih.govpatsnap.com This validation through genetic methods provides strong evidence for the mechanism of action of this compound and supports its development as a therapeutic agent that targets the proteostasis of cancer cells. researchgate.netnih.gov
Synergy with Established Therapeutic Modalities
While direct studies on the synergistic effects of this compound with other established therapeutic modalities are still emerging, the individual roles of its targets, OTUB1 and USP8, in drug resistance and immune response suggest significant potential for combination therapies.
USP8 inhibition has been shown to overcome resistance to gefitinib, an EGFR tyrosine kinase inhibitor, in lung cancer. researchgate.net Targeting USP8 can also alleviate resistance to receptor tyrosine kinase (RTK) inhibitors. researchgate.net In the context of immunotherapy, USP8 inhibition can reshape the tumor microenvironment to be more inflamed and can negatively regulate PD-L1. ijbs.com A USP8 inhibitor has been shown to synergize with anti-PD-1/PD-L1 treatments, leading to dramatically inhibited tumor growth and improved survival rates in mouse colon cancer models. frontiersin.org In pancreatic cancer, a combination of a USP8 inhibitor and a PD-L1 inhibitor was found to decrease tumor growth and enhance the cancer-killing activity of CD8+ T cells. frontiersin.org
OTUB1 has also been implicated in modulating immune responses. frontiersin.org Depletion of OTUB1 activates natural killer (NK) cells and CD8+ T cells, and enhances the proliferation and cytokine production of CD4+ T cells. frontiersin.org Furthermore, OTUB1 upregulation has been linked to increased PD-L1 expression through deubiquitination, suggesting that its inhibition could enhance immune checkpoint blockade. dovepress.com Given these roles, a dual inhibitor like this compound could potentially synergize with both targeted therapies and immunotherapies to improve treatment outcomes in cancer.
Advanced Research Methodologies and Approaches Utilizing Otub1/usp8 in 1
Use in Target Validation Studies for DUBs
Target validation is a crucial step in drug discovery, confirming that modulating a specific biological target has a therapeutic effect. OTUB1/USP8-IN-1 serves as an exemplary tool for validating OTUB1 and USP8 as viable targets in diseases like non-small-cell lung cancer (NSCLC). researchgate.net
Researchers use potent and selective inhibitors to mimic the genetic knockdown of a target protein, allowing for pharmacological validation. This compound, also identified as compound 61 in its discovery process, exhibits highly potent inhibition of both OTUB1 and USP8 with subnanomolar half-maximal inhibitory concentrations (IC50). researchgate.netpatsnap.comacs.org By treating cancer cells with this inhibitor, scientists can observe cellular effects that phenocopy the double knockdown of the OTUB1 and USP8 genes. researchgate.netpatsnap.com
Studies have shown that both OTUB1 and USP8 are implicated in promoting tumorigenesis. researchgate.netacs.org The application of this compound in NSCLC cell lines demonstrated pronounced antiproliferative effects, validating the hypothesis that dual inhibition of these DUBs is a promising therapeutic strategy. researchgate.netpatsnap.com The inhibitor's ability to reduce the levels of known substrates for these DUBs further confirms its on-target activity and solidifies the role of OTUB1 and USP8 in cancer cell proliferation. medchemexpress.com This pharmacological approach is essential for bridging the gap between genetic studies and the development of new therapeutics.
| Target | IC50 (nM) | Reference |
|---|---|---|
| OTUB1 | 0.17 | medchemexpress.commedchemexpress.combiorbyt.com |
| USP8 | 0.28 | medchemexpress.commedchemexpress.combiorbyt.com |
Application in Ubiquitination Pathway Research
The ubiquitin-proteasome system is a complex network that regulates protein homeostasis, and DUBs are key players in this process by reversing ubiquitination. researchgate.netfrontiersin.org this compound provides a precise tool to investigate the specific functions of OTUB1 and USP8 within this intricate pathway.
OTUB1 is known to regulate a wide array of proteins through at least two distinct mechanisms: direct deubiquitination of substrates and a non-canonical inhibition of ubiquitin transfer from certain E2 ubiquitin-conjugating enzymes. researchgate.netfrontiersin.orgnih.gov USP8 is also a critical regulator, involved in processes like receptor tyrosine kinase (RTK) signaling and endosomal sorting. researchgate.net
By using this compound, researchers can perturb the functions of these two DUBs and observe the downstream consequences. For example, treatment of H1975 NSCLC cells with the inhibitor leads to a dose-dependent decrease in the protein levels of UBE2N (a ubiquitin-conjugating enzyme E2) and EGFR (Epidermal Growth Factor Receptor), which are substrates of OTUB1 and USP8, respectively. medchemexpress.com This demonstrates the inhibitor's utility in dissecting the specific substrate relationships and regulatory nodes controlled by these DUBs. Furthermore, it allows for the study of their combined role in pathways such as immune evasion and tumorigenesis. researchgate.netacs.org In some contexts, OTUB1 can also act as a scaffold, bridging an interaction between the E3 ligase GRAIL and USP8 to promote GRAIL's deubiquitination, a complex mechanism that can be explored with such inhibitors. nih.govresearchgate.net
Integration in Phenotypic Drug Screening Platforms
Phenotypic screening, which focuses on identifying compounds that produce a desired effect in a cellular or organismal model, is a powerful approach in drug discovery. nih.gov this compound can be integrated into these platforms as a reference compound or a tool for pathway interrogation.
Given its potent antiproliferative effects across various NSCLC cell lines, this compound serves as a valuable positive control in screens searching for new anti-cancer agents. medchemexpress.com Its inclusion in bioactive compound libraries, such as those focused on ubiquitination, cell cycle, or anti-cancer agents, allows for the validation of screening assays and provides a benchmark for the potency and efficacy of newly discovered hits. medchemexpress.comnih.gov
Moreover, in high-content screening campaigns that use imaging to assess multiple phenotypic changes, this compound can help to identify and characterize phenotypes associated with the inhibition of the ubiquitination pathway. For instance, a screen designed to find modulators of host-pathogen interactions used various DUB inhibitors, including this compound, to probe the role of the ubiquitin system in clearing bacterial infections within macrophages. nih.govbiorxiv.org
| NSCLC Cell Line | Antiproliferative IC50 (nM) | Reference |
|---|---|---|
| H1975 | 118 | medchemexpress.com |
| H1703 | 145 | medchemexpress.com |
| EBC-1 | 172 | medchemexpress.com |
| H23 | 431 | medchemexpress.com |
| A549 | 1004 | medchemexpress.com |
Development of Structure-Activity Relationships and Lead Optimization Strategies
The development of this compound is a case study in modern medicinal chemistry, involving lead identification and subsequent optimization to achieve desired potency and selectivity. researchgate.netacs.org The process begins with screening a compound library to find an initial "hit" that shows activity against the target. This hit then undergoes extensive chemical modification to improve its properties.
Structure-activity relationship (SAR) studies are central to this optimization. researchgate.net Researchers synthesize and test a series of analogs of the initial hit to understand how different chemical modifications affect the compound's ability to inhibit the target enzymes. The goal is to enhance potency, improve selectivity over other related enzymes, and optimize pharmacokinetic properties for potential in vivo use. researchgate.net The discovery of this compound (compound 61) was the result of such a campaign, which successfully produced a dual inhibitor with subnanomolar IC50 values. researchgate.netpatsnap.comacs.org This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary hit into a highly optimized lead compound suitable for advanced preclinical studies. bindingdb.org
Proteomics-Based Approaches to Identify Novel Substrates and Pathways
Identifying the substrates of DUBs is key to understanding their biological functions. Proteomics, particularly when combined with potent chemical inhibitors, offers a powerful method for substrate discovery. mdpi.combiorxiv.org The general strategy involves inhibiting a specific DUB and then using mass spectrometry to identify proteins that show increased ubiquitination. mdpi.com
The use of a potent inhibitor like this compound is critical for this approach. By effectively blocking the deubiquitinating activity of OTUB1 and USP8, the inhibitor causes their substrates to accumulate in a ubiquitinated state. mdpi.com These ubiquitinated proteins can then be enriched from cell lysates and identified. This method allows for a broad, unbiased survey of potential substrates, revealing novel proteins and pathways regulated by the target DUBs. biorxiv.org
For example, a proteomics-based study could compare the "ubiquitome" of cells treated with this compound to untreated cells. Proteins that are significantly more ubiquitinated in the treated sample are considered high-confidence candidate substrates. This approach can uncover previously unknown roles for OTUB1 and USP8 in various cellular processes, from DNA damage repair to the regulation of protein trafficking. mdpi.comoncotarget.com
Future Research Directions and Translational Perspectives
Elucidating Novel Substrates and Interacting Proteins of OTUB1 and USP8
A critical avenue for future research is the identification and characterization of novel substrates and interacting proteins for both OTUB1 and USP8. This will provide a more comprehensive understanding of their biological functions and the downstream effects of their inhibition by Otub1/usp8-IN-1.
OTUB1: While several direct substrates of OTUB1 have been identified, many of which are transcription factors involved in cancer, a complete picture of its interactome is still lacking. frontiersin.orgnih.gov OTUB1 is known to interact with a variety of proteins, and these interactions can be regulated by post-translational modifications of OTUB1 itself. nih.gov Future studies could employ proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, to identify new binding partners in various cellular contexts. portlandpress.com For instance, OTUB1 has been shown to interact with GRAIL, a protein involved in T-cell anergy, and this interaction is crucial for regulating immune responses. scbt.comwjgnet.com Further investigation into the OTUB1 interactome could reveal novel pathways regulated by this DUB.
USP8: Similarly, USP8 is known to have a diverse range of substrates and interacting proteins, many of which are involved in endosomal sorting and receptor trafficking. portlandpress.comnih.gov USP8 interacts with components of the ESCRT machinery, such as STAM and Hrs, thereby regulating the stability of these complexes and the trafficking of transmembrane receptors like EGFR. elifesciences.orgresearchgate.net Identifying additional substrates and interacting partners of USP8 will be crucial for understanding its pleiotropic functions and the full impact of its inhibition. portlandpress.com Techniques like affinity purification-mass spectrometry have already proven useful in identifying novel USP8 interactors. nih.gov
Investigation of this compound in Additional Disease Contexts
The roles of OTUB1 and USP8 in various pathologies suggest that this compound could have therapeutic applications beyond its initial focus on non-small-cell lung cancer (NSCLC). biorbyt.commedchemexpress.comresearchgate.net
Future research should explore the efficacy of this compound in other malignancies where OTUB1 or USP8 are implicated, such as:
Breast Cancer: OTUB1 promotes breast cancer cell proliferation and tamoxifen (B1202) resistance. frontiersin.org
Pancreatic Cancer: USP8 has been shown to deubiquitinate and stabilize PD-L1, suggesting a role in immune evasion. all-imm.comall-imm.com
Glioblastoma: USP8 is a downstream target of the PTEN/Akt pathway and regulates TRAIL sensitivity. aacrjournals.org
Colorectal Cancer: USP8 inhibition has been shown to sensitize cancer cells to ferroptosis. researchgate.net
Beyond cancer, the involvement of these DUBs in other diseases warrants investigation:
Chronic Obstructive Pulmonary Disease (COPD): Overexpression of USP8 has been shown to inhibit inflammation and ferroptosis in a preclinical model of COPD by regulating the OTUB1/SLC7A11 signaling pathway. all-imm.comall-imm.com
Neurodegenerative Diseases: Both OTUB1 and USP8 have been linked to processes relevant to neurodegeneration, such as the regulation of α-synuclein and mitophagy. mdpi.com
Infectious Diseases: Inhibition of host DUBs is being explored as a strategy to enhance host defense against bacterial infections. biorxiv.org
Exploration of Combination Therapies with this compound
A promising strategy for enhancing the therapeutic efficacy of this compound is to explore its use in combination with other anti-cancer agents.
Immune Checkpoint Inhibitors: Given the roles of both OTUB1 and USP8 in regulating immune responses and PD-L1 stability, combining this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies could be a powerful approach. frontiersin.orgmdpi.com A USP8 inhibitor has already been shown to synergize with anti-PD-1/PD-L1 treatments in preclinical models. frontiersin.org
Targeted Therapies: Combining this compound with targeted therapies could overcome resistance mechanisms. For example, since OTUB1 is implicated in tamoxifen resistance, its inhibition could resensitize breast cancer cells to this therapy. frontiersin.org
Inducers of Ferroptosis: The ability of USP8 inhibition to sensitize cancer cells to ferroptosis suggests that combining this compound with ferroptosis-inducing agents could be a novel therapeutic strategy. researchgate.net
Conventional Chemotherapy: The potential for DUB inhibitors to enhance the efficacy of conventional chemotherapies, such as cisplatin, is an area that merits further investigation. larvol.com
Deeper Understanding of Ubiquitin Linkage Specificity and Functional Outcomes
A more profound understanding of the ubiquitin linkage specificity of OTUB1 and USP8 is essential for predicting the functional consequences of their inhibition.
OTUB1: OTUB1 displays a strong preference for cleaving K48-linked polyubiquitin (B1169507) chains, which are typically associated with proteasomal degradation. frontiersin.orgportlandpress.com However, it can also cleave other ubiquitin-like modifiers such as NEDD8. portlandpress.com Further research is needed to fully delineate its activity on all types of ubiquitin linkages and how this specificity contributes to its diverse biological roles.
USP8: USP8 appears to have a broader linkage specificity and has been reported to cleave K6, K11, K48, and K63-linked ubiquitin chains. embopress.org This lack of strong linkage selectivity suggests that its substrate specificity is likely determined by protein-protein interactions and its recruitment to specific cellular compartments. nih.govrupress.org Investigating how the inhibition of USP8 affects the stability and function of proteins modified with different ubiquitin chain types will be critical.
Expanding the Pharmacological Toolkit for DUB Research
The development of this compound is a significant step forward, but the broader field of DUB research would benefit from an expanded toolkit of pharmacological modulators. nih.govnih.gov
Selective Inhibitors: While dual inhibition can be advantageous, developing highly selective inhibitors for either OTUB1 or USP8 would allow for a more precise dissection of their individual functions.
Activity-Based Probes (ABPs): The use of ABPs can help in assessing the potency and selectivity of DUB inhibitors in a cellular context and can aid in the discovery of new DUBs involved in various disease processes. discoveryontarget.com
Ubiquitin Variants (UbVs): UbV technology represents a promising approach to rapidly generate a library of potent and specific DUB inhibitors that can be used for both basic research and as a platform for drug design. nih.gov
By pursuing these future research directions, the scientific community can fully unlock the therapeutic potential of targeting OTUB1 and USP8 with inhibitors like this compound and pave the way for novel treatments for a range of diseases.
Q & A
Q. What are the primary molecular targets of OTUB1/USP8-IN-1, and how do its inhibitory activities (IC50 values) compare between these targets?
this compound is a dual inhibitor of deubiquitinating enzymes OTUB1 and USP8, with IC50 values of 0.17 nM and 0.28 nM, respectively . To validate target specificity, researchers should employ enzymatic activity assays using recombinant OTUB1 and USP8 proteins, complemented by cellular thermal shift assays (CETSA) to confirm direct binding. Dose-response curves (10 nM–10 μM) in KRAS-WT and KRAS-mutant NSCLC cell lines (e.g., H1975, A549) can further contextualize inhibitory potency .
Q. What in vitro experimental protocols are recommended for assessing the anti-proliferative effects of this compound in NSCLC cell lines?
Standard protocols involve:
- Cell culture : Use KRAS-WT (H1975, EBC-1) and KRAS-mutant (H23, A549) NSCLC lines .
- Treatment : 72-hour exposure to this compound (10 nM–10 μM) in DMSO-containing media (final DMSO ≤0.1%) .
- Assays : Measure proliferation via MTT or CellTiter-Glo, with IC50 calculations using nonlinear regression. Parallel Western blotting for UBE2N and EGFR suppression (≥500 nM, 24-hour treatment) confirms downstream target engagement .
Q. How should researchers prepare and store stock solutions of this compound to maintain compound stability?
- Stock preparation : Dissolve in DMSO to 50 mg/mL (or 70.29 mM), sonicate for 5–10 minutes, and filter-sterilize .
- Storage : Aliquot and store at -80°C for ≤1 year (solution) or -20°C for ≤3 years (powder). Avoid freeze-thaw cycles .
- In vivo formulations : For IP injection, use 20% SBE-β-CD in saline; for oral administration, suspend in 0.5% CMC-Na .
Advanced Research Questions
Q. How can researchers account for significant variability in IC50 values across different KRAS-mutant NSCLC cell lines when designing dose-response experiments?
Observed IC50 variability (e.g., 118 nM in H1975 vs. 1004 nM in A549 ) may reflect differences in:
- KRAS mutation subtypes : G12V vs. G12S alleles may alter downstream signaling resilience.
- Basal ubiquitination states : Profile ubiquitin-proteasome system components via proteomics.
- Experimental design : Include isogenic cell pairs (KRAS-WT vs. mutant) and normalize data to baseline proliferation rates. Use combinatorial indices (e.g., Chou-Talalay) to assess synergy with EGFR or MEK inhibitors .
Q. What methodological considerations are critical when translating in vitro findings of this compound to in vivo models, particularly regarding bioavailability and dosing regimens?
Key factors include:
- Pharmacokinetics : Monitor plasma half-life and tissue distribution using LC-MS/MS. In H1975 xenografts, 5 mg/kg IP dosing (BID, 14 days) reduced tumor volume by >50% .
- Formulation stability : Prefer SBE-β-CD/saline for injectable routes due to improved solubility vs. PEG400 .
- Biomarker validation : Quantify tumor UBE2N and EGFR levels via IHC post-treatment to correlate target modulation with efficacy .
Q. What orthogonal assays are recommended to distinguish between OTUB1- and USP8-mediated effects in downstream signaling pathway analysis?
- Genetic knockdown : Compare siRNA-mediated OTUB1/USP8 silencing vs. pharmacological inhibition in parallel experiments.
- Substrate-specific assays : Monitor K48- vs. K63-linked polyubiquitination (OTUB1 prefers K48; USP8 processes EGFR).
- Proteomic profiling : Use ubiquitin remnant enrichment followed by LC-MS/MS to identify enzyme-specific substrates .
Q. How should contradictory findings between protein-level suppression (e.g., UBE2N/EGFR) and cellular proliferation outcomes be analyzed in mechanism-of-action studies?
Discrepancies may arise from:
- Temporal effects : UBE2N suppression (24 hours) may precede phenotypic changes (72 hours). Perform time-course experiments .
- Off-target effects : Employ CRISPR-engineered OTUB1/USP8-KO cells to isolate compound-specific effects.
- Compensatory pathways : Use phospho-kinase arrays to identify adaptive MAPK or PI3K activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
